Technical Documentation Center

5-bromo-N-(2-methoxyphenyl)pyrimidin-2-amine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 5-bromo-N-(2-methoxyphenyl)pyrimidin-2-amine
  • CAS: 1410670-75-5

Core Science & Biosynthesis

Foundational

5-bromo-N-(2-methoxyphenyl)pyrimidin-2-amine chemical structure

This technical guide details the chemical structure, synthesis, and medicinal chemistry applications of 5-bromo-N-(2-methoxyphenyl)pyrimidin-2-amine , a critical scaffold in the design of kinase inhibitors. Part 1: Chemi...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the chemical structure, synthesis, and medicinal chemistry applications of 5-bromo-N-(2-methoxyphenyl)pyrimidin-2-amine , a critical scaffold in the design of kinase inhibitors.

Part 1: Chemical Identity & Structural Analysis

Core Identification

This compound represents a "privileged scaffold" in medicinal chemistry, specifically within the 2-anilinopyrimidine class. It functions as a versatile building block for ATP-competitive kinase inhibitors (e.g., JAK, CDK, and FAK families).

PropertySpecification
IUPAC Name 5-bromo-N-(2-methoxyphenyl)pyrimidin-2-amine
Common Scaffolds 2-Anilinopyrimidine; 2-Aminopyrimidine
Molecular Formula C₁₁H₁₀BrN₃O
Molecular Weight 280.12 g/mol
Exact Mass 279.00 (⁷⁹Br) / 281.00 (⁸¹Br)
SMILES COc1ccccc1Nc2ncc(Br)cn2
LogP (Predicted) ~2.8 - 3.2 (Lipophilic)
pKa (Predicted) ~3.5 (Pyrimidine N1)
Structural Architecture

The molecule consists of three distinct pharmacophoric elements:

  • The Pyrimidine Core: Acts as the primary hydrogen bond acceptor/donor system for the kinase hinge region.

  • The 5-Bromo Substituent: A halogen handle that enables further diversification via palladium-catalyzed cross-coupling (Suzuki-Miyaura) or engages in halogen bonding with carbonyl backbone residues in the target protein.

  • The 2-Methoxyphenyl Ring: An electron-rich aromatic system. The ortho-methoxy group induces a non-planar conformation (twist) relative to the pyrimidine ring, improving solubility and selectivity by filling specific hydrophobic pockets (e.g., the gatekeeper region).

Part 2: Synthetic Architecture

Two primary routes exist for synthesizing this scaffold.[1][2] The Nucleophilic Aromatic Substitution (SₙAr) is preferred for scale and simplicity, while Buchwald-Hartwig Amination is reserved for less nucleophilic anilines.

Route A: Acid-Catalyzed SₙAr (Standard Protocol)

This method exploits the electrophilicity of the C2 position in the pyrimidine ring, which is activated by protonation of the ring nitrogens.

Reaction Scheme: 5-bromo-2-chloropyrimidine + 2-methoxyaniline (o-anisidine) → Product

Step-by-Step Protocol
  • Reagents:

    • 5-Bromo-2-chloropyrimidine (1.0 equiv)[3]

    • 2-Methoxyaniline (1.1 equiv)

    • Solvent: Isopropanol (iPrOH) or Ethanol (EtOH)

    • Catalyst: Concentrated HCl (2-3 drops) or p-TsOH (0.1 equiv)

  • Procedure:

    • Dissolve 5-bromo-2-chloropyrimidine in iPrOH (0.5 M concentration).

    • Add 2-methoxyaniline followed by the acid catalyst.

    • Reflux the mixture at 80-85°C for 4–12 hours.

    • Monitoring: Track disappearance of the chloropyrimidine via TLC (Hexane:EtOAc 3:1) or LCMS.[1]

  • Workup:

    • Cool the reaction to room temperature.[1][4] The hydrochloride salt of the product often precipitates.

    • Filter the solid.[5]

    • Wash with cold iPrOH and diethyl ether.

    • Free Basing (Optional but recommended for storage): Suspend the salt in EtOAc and wash with saturated NaHCO₃. Dry organic layer over Na₂SO₄ and concentrate.[1][6]

Route B: Buchwald-Hartwig Cross-Coupling

Used if the SₙAr yield is low due to steric hindrance from the ortho-methoxy group.

  • Catalyst: Pd₂(dba)₃ / Xantphos or Pd(OAc)₂ / BINAP.

  • Base: Cs₂CO₃ or NaOtBu.

  • Solvent: 1,4-Dioxane or Toluene (100°C).

  • Note: The 5-Br position is relatively stable under these conditions if the catalyst loading is controlled, but there is a risk of competitive coupling at the bromine if the C2-Cl bond is not significantly more reactive (which it usually is).

Part 3: Structural Biology & Mechanism

Kinase Hinge Binding Mode

The 2-anilinopyrimidine motif is a "bidentate" binder.

  • H-Bond Donor: The exocyclic NH donates a hydrogen bond to the backbone carbonyl of the kinase hinge (e.g., Glu/Met residues).

  • H-Bond Acceptor: The pyrimidine N1 accepts a hydrogen bond from the backbone NH.

Visualization of Signaling & Synthesis

The following diagram illustrates the synthetic pathway and the pharmacophoric interaction logic.

G cluster_0 Synthesis (SnAr) cluster_1 Medicinal Chemistry Logic SM1 5-Bromo-2-chloropyrimidine (Electrophile) Complex Transition State (Meisenheimer Complex) SM1->Complex HCl, iPrOH Reflux SM2 2-Methoxyaniline (Nucleophile) SM2->Complex Product 5-bromo-N-(2-methoxyphenyl) pyrimidin-2-amine Complex->Product -HCl Hinge Kinase Hinge Region (ATP Pocket) Product->Hinge Bidentate H-Bonds (N1 & NH) Gatekeeper Hydrophobic Pocket (Gatekeeper Residue) Product->Gatekeeper Van der Waals (2-OMe Twist)

Caption: Synthetic pathway via Nucleophilic Aromatic Substitution and subsequent binding mode within the kinase ATP pocket.

Part 4: Analytical Profiling

To validate the synthesis of this compound, the following spectral characteristics are expected.

Proton NMR (¹H NMR, 400 MHz, DMSO-d₆)
Shift (δ ppm)MultiplicityIntegralAssignmentNotes
8.90 Singlet (Broad)1HNH Disappears on D₂O shake.
8.60 Singlet2HPyrim-H4, H6 Deshielded by N-atoms and Br. Symmetric if rotation is fast.
7.80 Doublet (d)1HPh-H6' Ortho to NH; deshielded by anisotropy.
7.00 - 7.20 Multiplet3HPh-H3', H4', H5' Aromatic ring protons.
3.85 Singlet3H-OCH₃ Characteristic methoxy peak.
Mass Spectrometry (LC-MS)
  • Ionization: ESI Positive Mode.

  • Isotopic Pattern: A distinctive 1:1 doublet ratio for the molecular ion is mandatory due to the bromine atom (⁷⁹Br and ⁸¹Br isotopes).

    • [M+H]⁺: ~280.0 and 282.0.

Part 5: Handling & Stability

  • Storage: Store at -20°C. The free base is stable, but the hydrochloride salt is hygroscopic.

  • Light Sensitivity: Brominated heterocycles can be light-sensitive over long periods; store in amber vials.

  • Safety: Pyrimidines are potential DNA intercalators or kinase inhibitors. Handle with full PPE (gloves, goggles, fume hood) to avoid biological activity exposure.

References

  • Zhang, L. et al. (2020).[7] "Discovery of 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives as novel ULK1 inhibitors that block autophagy and induce apoptosis in non-small cell lung cancer." European Journal of Medicinal Chemistry.

  • Lyu, X. et al. (2023). "Targeting Transcriptional CDKs 7, 8, and 9 with Anilinopyrimidine Derivatives as Anticancer Agents: Design, Synthesis, Biological Evaluation and In Silico Studies." Molecules.

  • BenchChem Technical Support. (2025). "Synthesis of 5-Bromo-N-phenylpyridin-3-amine Derivatives for Medicinal Chemistry." BenchChem Application Notes.

  • ChemicalBook. (2025). "Synthesis Methods of 5-Bromo-2-chloropyrimidine." ChemicalBook Technical Data.

Sources

Exploratory

An In-Depth Technical Guide to 5-bromo-N-(2-methoxyphenyl)pyrimidin-2-amine: Synthesis, Characterization, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of 5-bromo-N-(2-methoxyphenyl)pyrimidin-2-amine, a substituted aminopyrimidine of significant interes...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 5-bromo-N-(2-methoxyphenyl)pyrimidin-2-amine, a substituted aminopyrimidine of significant interest in medicinal chemistry and drug discovery. While a specific CAS number for this compound is not publicly cataloged, this document outlines a robust synthetic pathway, methods for its characterization, and explores its potential as a scaffold for the development of novel therapeutics.

Chemical Identity and Physicochemical Properties

5-bromo-N-(2-methoxyphenyl)pyrimidin-2-amine belongs to the class of N-arylpyrimidin-2-amines, a structural motif present in numerous biologically active molecules. The pyrimidine core is a key pharmacophore, and the strategic placement of a bromine atom at the 5-position and a 2-methoxyphenyl group at the N-2 position offers significant opportunities for medicinal chemistry exploration. The bromine atom serves as a versatile handle for further functionalization via cross-coupling reactions, while the methoxy-substituted phenyl ring can engage in specific interactions with biological targets.

Table 1: Physicochemical Properties of 5-bromo-N-(2-methoxyphenyl)pyrimidin-2-amine

PropertyValueSource
Molecular Formula C₁₁H₁₀BrN₃OCalculated
Molecular Weight 280.12 g/mol Calculated
Appearance Expected to be a solid at room temperature[General observation for similar compounds]
Solubility Expected to be soluble in polar organic solvents like DMF, DMSO, and alcohols.[General observation for similar compounds]
CAS Number Not assigned. A predicted CAS number can be generated upon synthesis and characterization.N/A

Rationale and Synthetic Strategy

The synthesis of 5-bromo-N-(2-methoxyphenyl)pyrimidin-2-amine can be efficiently achieved through a palladium-catalyzed cross-coupling reaction, specifically the Buchwald-Hartwig amination. This reaction is a cornerstone of modern organic synthesis for the formation of carbon-nitrogen bonds.[1]

The chosen strategy involves the coupling of a commercially available di-halogenated pyrimidine, 5-bromo-2-chloropyrimidine, with 2-methoxyaniline. The rationale for this approach is based on the differential reactivity of the C-Br and C-Cl bonds on the pyrimidine ring. While the C-Br bond is generally more reactive in palladium-catalyzed cross-coupling reactions, the chloro-substituent at the 2-position of the pyrimidine ring is highly activated towards nucleophilic substitution. This allows for a selective reaction with the amine at the 2-position.

Synthetic_Workflow 5-bromo-2-chloropyrimidine 5-bromo-2-chloropyrimidine Buchwald-Hartwig_Amination Buchwald-Hartwig_Amination 5-bromo-2-chloropyrimidine->Buchwald-Hartwig_Amination 2-methoxyaniline 2-methoxyaniline 2-methoxyaniline->Buchwald-Hartwig_Amination Target_Molecule 5-bromo-N-(2-methoxyphenyl) pyrimidin-2-amine Buchwald-Hartwig_Amination->Target_Molecule Pd Catalyst, Ligand, Base

Caption: Synthetic workflow for 5-bromo-N-(2-methoxyphenyl)pyrimidin-2-amine.

Detailed Experimental Protocol: Buchwald-Hartwig Amination

This protocol provides a detailed, step-by-step methodology for the synthesis of 5-bromo-N-(2-methoxyphenyl)pyrimidin-2-amine.

Materials:

  • 5-Bromo-2-chloropyrimidine

  • 2-Methoxyaniline

  • Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos or similar bulky electron-rich phosphine ligand

  • Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃)

  • Anhydrous toluene or 1,4-dioxane

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions (Schlenk flask or similar)

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask, combine 5-bromo-2-chloropyrimidine (1.0 eq.), 2-methoxyaniline (1.1 eq.), the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), and the phosphine ligand (e.g., Xantphos, 4-10 mol%).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (argon or nitrogen) three times to ensure an oxygen-free environment.

  • Reagent Addition: Under a positive pressure of the inert gas, add the base (e.g., NaOtBu, 1.5-2.0 eq.) and the anhydrous solvent (e.g., toluene).

  • Reaction: Stir the reaction mixture at a temperature ranging from 80 to 110 °C. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product should be purified by column chromatography on silica gel to yield the pure 5-bromo-N-(2-methoxyphenyl)pyrimidin-2-amine.

Characterization and Validation

The identity and purity of the synthesized 5-bromo-N-(2-methoxyphenyl)pyrimidin-2-amine must be confirmed through a combination of spectroscopic and analytical techniques.

Table 2: Analytical Techniques for Characterization

TechniqueExpected Observations
¹H NMR Aromatic protons from the pyrimidine and phenyl rings, a singlet for the methoxy group protons, and a singlet for the amine proton.
¹³C NMR Distinct signals for all carbon atoms in the molecule, including the carbon atoms of the pyrimidine and phenyl rings, and the methoxy carbon.
Mass Spectrometry A molecular ion peak corresponding to the calculated molecular weight (m/z = 280.01 for [M]⁺ and 282.01 for [M+2]⁺ due to the bromine isotope pattern).
Infrared (IR) Spectroscopy Characteristic absorption bands for N-H stretching, C-H aromatic stretching, C=N and C=C stretching of the aromatic rings, and C-O stretching of the methoxy group.
Elemental Analysis The experimentally determined percentages of Carbon, Hydrogen, and Nitrogen should be within ±0.4% of the calculated values.

Potential Applications in Drug Discovery

The 2-aminopyrimidine scaffold is a privileged structure in medicinal chemistry, known for its role as a "hinge-binding" motif in many kinase inhibitors.[2][3] The introduction of a 5-bromo substituent provides a valuable vector for further chemical modifications, allowing for the exploration of the structure-activity relationship (SAR) and the optimization of pharmacokinetic properties.

Signaling_Pathway cluster_0 Kinase Signaling Cascade Upstream_Signal Upstream_Signal Kinase_A Kinase_A Upstream_Signal->Kinase_A Activates Kinase_B Kinase_B Kinase_A->Kinase_B Phosphorylates Downstream_Effector Downstream_Effector Kinase_B->Downstream_Effector Activates Cellular_Response Cellular_Response Downstream_Effector->Cellular_Response Target_Molecule 5-bromo-N-(2-methoxyphenyl) pyrimidin-2-amine Target_Molecule->Kinase_A Inhibits

Caption: Potential mechanism of action as a kinase inhibitor.

Derivatives of this core structure could be investigated for their potential as inhibitors of various protein kinases implicated in diseases such as cancer, inflammation, and neurodegenerative disorders. The 2-methoxyphenyl group may contribute to selectivity by occupying a specific pocket in the ATP-binding site of a target kinase.

Conclusion

While 5-bromo-N-(2-methoxyphenyl)pyrimidin-2-amine is not yet a cataloged chemical entity, this guide provides a clear and scientifically sound pathway for its synthesis and characterization. The strategic design of this molecule, incorporating a versatile brominated pyrimidine core and a methoxy-substituted N-aryl group, makes it a promising scaffold for the development of novel, targeted therapeutics. The protocols and insights provided herein are intended to empower researchers in their efforts to explore the chemical space around this promising core structure.

References

  • An Overview of the Biological Evaluation of Selected Nitrogen-Containing Heterocycle Medicinal Chemistry Compounds - PMC. (n.d.). Retrieved February 23, 2026, from [Link]

  • Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved February 23, 2026, from [Link]

  • Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - MDPI. (2008, April 9). Retrieved February 23, 2026, from [Link]

  • Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC. (n.d.). Retrieved February 23, 2026, from [Link]

  • Synthesis of Some Pyrimidine and Fused Pyrimidine Derivatives with Antimicrobial and Anticancer Activities - Der Pharma Chemica. (2026, February 17). Retrieved February 23, 2026, from [Link]

  • Characterization of the Effect of N-(2-Methoxyphenyl)-1-methyl-1H-benzimidazol-2-amine, Compound 8, against Leishmania mexicana and Its In Vivo Leishmanicidal Activity - PMC. (2024, January 4). Retrieved February 23, 2026, from [Link]

  • Synthesis and study of new derivatives of 6-[methoxy(phenyl)methyl]-2-(nitroamino)pyrimidin-4(3H)-one - ResearchGate. (2025, August 6). Retrieved February 23, 2026, from [Link]

  • Synthesis and Biological Activity of Pyrimidines-Containing Hybrids: Focusing on Pharmacological Application | Request PDF - ResearchGate. (2025, August 8). Retrieved February 23, 2026, from [Link]

  • New pyrimidine and pyridine derivatives as multitarget cholinesterase inhibitors. Design, synthesis, and in vitro and in cellulo - Usiena air. (n.d.). Retrieved February 23, 2026, from [Link]

  • Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity - PubMed Central. (n.d.). Retrieved February 23, 2026, from [Link]

  • N-Arylation of Protected and Unprotected 5-Bromo-2-aminobenzimidazole as Organic Material: Non-Linear Optical (NLO) Properties and Structural Feature Determination through Computational Approach - MDPI. (2021, November 17). Retrieved February 23, 2026, from [Link]

  • N-[(2-bromo-5-methoxyphenyl)methyl]pyridin-3-amine - PubChem. (n.d.). Retrieved February 23, 2026, from [Link]

  • (or) KAUSHIK S. PATEL*et al Int J Pharm Bio Sci A REVIEW ON SYNTHESIS AND BIOLOGICAL ACTIVITIE. (n.d.). Retrieved February 23, 2026, from [Link]

  • Synthesis, characterization and in silico biological activity of some 2-(N,N-dimethyl guanidinyl)-4,6-diaryl pyrimidines - PMC. (n.d.). Retrieved February 23, 2026, from [Link]

  • 5-bromo-4-methoxypyridin-2-amine (C6H7BrN2O) - PubChemLite. (n.d.). Retrieved February 23, 2026, from [Link]

  • An overview on synthesis and biological activity of pyrimidines - World Journal of Advanced Research and Reviews. (2022, July 9). Retrieved February 23, 2026, from [Link]

  • 5-Pyrimidylboronic acid and 2-methoxy-5-pyrimidylboronic acid: new heteroarylpyrimidine derivatives via Suzuki cross-coupling reactions - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Retrieved February 23, 2026, from [Link]

  • 5-Bromo-2-chloropyrimidine undergoes SMC at C5 (75 → 76).100g - ResearchGate. (n.d.). Retrieved February 23, 2026, from [Link]

  • Synthesis of Substituted 2,2'-Bipyridines from 2-Bromo- or 2-Chloropyridines Using Tetrakis(triphenylphosphine)palladium(0) as a Catalyst in a Modified Negishi Cross-Coupling Reaction - Organic Chemistry Portal. (n.d.). Retrieved February 23, 2026, from [Link]

Sources

Foundational

Technical Guide: 2-Amino-5-Bromopyrimidine Derivatives in Medicinal Chemistry

This guide serves as an advanced technical resource for medicinal chemists and drug discovery scientists. It prioritizes synthetic utility, structure-activity relationship (SAR) logic, and robust experimental protocols.

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an advanced technical resource for medicinal chemists and drug discovery scientists. It prioritizes synthetic utility, structure-activity relationship (SAR) logic, and robust experimental protocols.

The "Skeleton Key" for Kinase Inhibitor Design

Executive Summary: Strategic Value

The 2-amino-5-bromopyrimidine scaffold (CAS: 7752-82-1) represents a privileged structure in modern drug discovery, particularly within oncology and virology.[1] Its utility stems from its dual functionality:

  • Biological Anchor: The 2-amino-pyrimidine motif functions as a high-fidelity "hinge binder" in the ATP-binding pocket of protein kinases (e.g., JAK, CDK, Aurora).[1]

  • Synthetic Pivot: The 5-bromo substituent serves as an ideal electrophile for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira), allowing rapid vector exploration into the hydrophobic back-pocket of enzymes.[1]

This guide details the chemical handling, SAR logic, and synthetic protocols required to leverage this scaffold effectively.

Structural & Electronic Analysis

Understanding the electronic environment of the scaffold is prerequisite to successful derivatization.

FeatureChemical PropertyMedicinal Chemistry Implication
N1 / N3 Nitrogens H-Bond AcceptorsCritical for interaction with the kinase hinge region backbone NH residues.[1]
C2-Amino Group H-Bond DonorForms a crucial H-bond with the backbone Carbonyl (C=O) of the kinase hinge.[1]
C5-Bromo Group Electrophilic HandleActivated for oxidative addition by Pd(0) due to the electron-deficient pyrimidine ring.[1]
Ring Electron Density

-Deficient
Facilitates Nucleophilic Aromatic Substitution (

) if activating groups are present, but primarily directs reactivity toward C5 cross-coupling.[1]

Synthetic Architectures

The 2-amino-5-bromopyrimidine core allows for divergent synthesis. The primary workflow involves functionalizing the C5 position before or after modifying the amine, depending on the target's sensitivity.

Visualization: Synthetic Divergence Tree

The following diagram maps the standard reaction pathways accessible from the core scaffold.

SyntheticTree Core 2-Amino-5-Bromopyrimidine (Core Scaffold) Suzuki Suzuki-Miyaura (C5-Aryl/Heteroaryl) Core->Suzuki Pd(PPh3)4, Ar-B(OH)2 Base, Heat Sonogashira Sonogashira (C5-Alkynyl) Core->Sonogashira PdCl2(PPh3)2, CuI Alkyne, Et3N Buchwald Buchwald-Hartwig (N-Arylation) Core->Buchwald Pd2(dba)3, XPhos Ar-X (Rare) Acylation Amide Coupling (N-Acylation) Core->Acylation R-COCl, Pyridine (Prodrugs) KinaseLib Kinase Inhibitor Library (JAK/CDK) Suzuki->KinaseLib Sonogashira->KinaseLib Antiviral Antiviral Agents (HSV/VZV) Acylation->Antiviral

Caption: Divergent synthetic pathways from the 2-amino-5-bromopyrimidine core.[1] C5-functionalization is the primary route for kinase inhibitor design.

Medicinal Chemistry: The Hinge Binding Mechanism

In the context of Type I kinase inhibitors, the 2-aminopyrimidine motif mimics the adenine ring of ATP.

Mechanism of Action[2]
  • Recognition: The pyrimidine N1 accepts a hydrogen bond from the hinge region backbone NH (e.g., Met, Leu residues).

  • Anchoring: The exocyclic C2-NH2 donates a hydrogen bond to the hinge region backbone Carbonyl (C=O).

  • Vector Extension: The C5-substituent (introduced via the bromo-handle) projects into the hydrophobic pocket (Gatekeeper region), determining selectivity between kinase families (e.g., JAK2 vs. JAK3).

Visualization: Pharmacophore Binding Mode

HingeBinding Scaffold 2-Amino-5-Arylpyrimidine Inhibitor Hinge_NH Kinase Hinge Backbone NH Scaffold->Hinge_NH H-Bond Acceptor (N1) Hinge_CO Kinase Hinge Backbone C=O Scaffold->Hinge_CO H-Bond Donor (NH2) Gatekeeper Hydrophobic Pocket (Selectivity Filter) Scaffold->Gatekeeper Van der Waals (C5-Aryl Group)

Caption: Schematic of the bidentate H-bonding network formed between the 2-aminopyrimidine core and the kinase hinge region.

Experimental Protocol: Optimized Suzuki-Miyaura Coupling

This protocol is designed to overcome common issues such as catalyst poisoning by the free amine and protodeboronation of the boronic acid.

Objective: Synthesis of 5-phenyl-2-aminopyrimidine (Model Compound).

Reagents & Materials[1][3][4][5][6][7][8][9][10]
  • Substrate: 2-Amino-5-bromopyrimidine (1.0 equiv)

  • Coupling Partner: Phenylboronic acid (1.2 - 1.5 equiv)[1]

  • Catalyst:

    
     (Tetrakis, 5 mol%) or 
    
    
    
    (for sterically hindered substrates)[1]
  • Base: Potassium Carbonate (

    
    , 2.0 M aqueous solution)
    
  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Methodology
  • Preparation (Inert Atmosphere): Flame-dry a 2-neck round bottom flask or a microwave vial. Cool under a stream of Argon or Nitrogen.

  • Charging: Add 2-amino-5-bromopyrimidine (1.0 mmol, 174 mg) and Phenylboronic acid (1.2 mmol, 146 mg) to the flask.

  • Solvent System: Add 1,4-Dioxane (4 mL). Sparge with Argon for 10 minutes to remove dissolved oxygen (Critical to prevent homocoupling).

  • Base Addition: Add

    
     solution (2M, 1 mL). Continue sparging for 2 minutes.
    
  • Catalyst Addition: Add

    
     (0.05 mmol, 58 mg) quickly against a positive pressure of Argon. Seal the vessel immediately.
    
  • Reaction:

    • Thermal: Heat to reflux (

      
      ) for 12-16 hours.
      
    • Microwave (Preferred): Heat to

      
       for 30-45 minutes.
      
  • Monitoring (Self-Validation): Check via TLC (5% MeOH in DCM). The starting material (

    
    ) should disappear; the product will be more polar/fluorescent.
    
    • Note: If the reaction stalls, add 2 mol% additional catalyst and check pH (must remain >8).

  • Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over

    
    .[1][2]
    
  • Purification: Flash column chromatography (Gradient: 0-10% MeOH in DCM).

Yield Expectation: 75-90% isolated yield.

Case Study: JAK Inhibitor Development

The 2-amino-5-bromopyrimidine scaffold is the direct precursor to several Janus Kinase (JAK) inhibitors.

  • Target: JAK2 (Implicated in Myelofibrosis).[2][3][4]

  • Drug Analog: Momelotinib (and related compounds like Fedratinib).

  • Synthetic Logic: While industrial routes for Momelotinib often use a guanidine condensation, the medicinal chemistry exploration route typically utilizes the 2-amino-5-bromopyrimidine core to screen the "Right-Hand Side" (RHS) aryl group.[1]

    • Core: 2-amino-5-bromopyrimidine.[1][5][6][7][8][9]

    • Coupling: Suzuki coupling with 4-(morpholinomethyl)phenylboronic acid.[1]

    • Result: A potent JAK2 inhibitor where the morpholine tail improves solubility and the pyrimidine core anchors the molecule to the ATP site (Valine 629 in JAK2).

This demonstrates the "Plug-and-Play" nature of the 5-bromo scaffold for rapidly generating SAR data around the kinase hinge.

References

  • General Synthesis & Utility

    • Sigma-Aldrich Product Sheet. "2-Amino-5-bromopyrimidine: Properties and Applications."[1][5][8][9] Link

  • Kinase Inhibitor SAR (JAK/BTK)

    • Journal of Medicinal Chemistry. "Discovery of Momelotinib (CYT387): A Potent, Selective, and Orally Bioavailable JAK1/2 Inhibitor."[1] (Note: Describes the pyrimidine hinge binding mode).

  • Suzuki Coupling Protocols

    • BenchChem Protocols. "Application Notes and Protocols for Cross-Coupling Reactions with 5-Bromo-pyrimidines." Link

  • Antiviral Applications

    • Acta Crystallographica. "Structure of 2-amino-5-bromopyrimidine and its role in nucleoside analog synthesis." Link

  • Biostructural Data

    • PDB (Protein Data Bank). Crystal structures of JAK2 complexed with aminopyrimidine inhibitors (e.g., PDB ID: 4IVA).[1] Link

Sources

Exploratory

The Privileged Pyrimidine: A Master Key for the Kinome

Topic: Pyrimidine Scaffolds for Kinase Inhibitor Discovery Content Type: Technical Whitepaper Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Leads Executive Summary The pyrimidine scaffold represents o...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Pyrimidine Scaffolds for Kinase Inhibitor Discovery Content Type: Technical Whitepaper Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Leads

Executive Summary

The pyrimidine scaffold represents one of the most successful pharmacophores in modern oncology and immunology. From the early success of Imatinib to third-generation covalent inhibitors like Osimertinib, the pyrimidine core’s ability to faithfully mimic the adenine ring of ATP has made it a cornerstone of kinase inhibitor design. This guide dissects the structural rationale, synthetic pathways, and validation protocols required to leverage this scaffold, moving beyond basic screening to rational design.

Structural Rationale: The Adenine Mimicry Hypothesis

The success of pyrimidine-based inhibitors is not accidental; it is grounded in bioisosterism. The ATP binding pocket of protein kinases is highly conserved, featuring a "hinge region" where the adenine ring of ATP forms critical hydrogen bonds with the backbone of the kinase.

The Hinge Binding Motif

The pyrimidine ring (1,3-diazine) provides a versatile template to replicate the donor-acceptor motif of adenine.

  • N1 Position: Acts as a hydrogen bond acceptor, mimicking N1 of adenine.

  • C2-Amino Group: When substituted with an amine (e.g., 2-aminopyrimidine), it acts as a hydrogen bond donor, mimicking the exocyclic

    
     of adenine.
    
  • C4 Position: Substituents here project into the hydrophobic pocket, often determining selectivity.

Visualization: The Hinge Interaction

The following diagram illustrates the structural superposition of the pyrimidine scaffold against the native ATP-binding mode.

HingeBinding cluster_kinase Kinase Hinge Region (Backbone) cluster_inhibitor Pyrimidine Scaffold Residue_NH Backbone NH (Donor) N1 Pyrimidine N1 (Acceptor) Residue_NH->N1 H-Bond Residue_CO Backbone C=O (Acceptor) C2_NH C2-Amino Group (Donor) C2_NH->Residue_CO H-Bond Core Pyrimidine Core

Figure 1: Canonical Hinge Binding Mode. The Pyrimidine N1 and C2-substituent form a bidentate H-bond network with the kinase backbone, anchoring the inhibitor.

Medicinal Chemistry Strategy: Functionalization Vectors

Rational design requires exploiting specific vectors on the pyrimidine ring to achieve potency and selectivity.

PositionFunctionChemical Strategy
C2 Hinge Binding / SolubilizationIntroduction of aminopyridines or solubilizing morpholine/piperazine tails. Essential for H-bond donor capability.
C4 Hydrophobic Pocket / SelectivitySubstituents here (e.g., bulky aromatics) engage the hydrophobic back-pocket. This is the primary vector for tuning selectivity between kinase families.
C5 Gatekeeper InteractionSmall groups (F, Cl, Me) can probe the "gatekeeper" residue. Bulky groups here often clash, unless the kinase has a small gatekeeper (e.g., Thr).
C6 Solvent ExposureOften used for attaching solubilizing groups or covalent warheads (acrylamides) in fused systems.
The "Gatekeeper" Challenge

Resistance often arises from mutations at the gatekeeper residue (e.g., T315I in Abl, T790M in EGFR). The bulky Isoleucine or Methionine sterically hinders inhibitor binding.

  • Solution: Third-generation inhibitors (e.g., Osimertinib) utilize the pyrimidine scaffold but shift the binding vector or utilize covalent bonding to Cys residues (e.g., Cys797 in EGFR) to bypass the steric clash [1][2].

Synthetic Protocols: Constructing the Core

The synthesis of 2,4-disubstituted pyrimidines is a self-validating process governed by the electronic properties of the ring. The C4 position is more electron-deficient than C2, allowing for sequential Nucleophilic Aromatic Substitution (


).
Protocol: Sequential Functionalization

Objective: Synthesize a 2-amino-4-arylaminopyrimidine library.

Step 1: C4 Displacement (The Regioselective Step)

  • Reagents: 2,4-dichloropyrimidine (1.0 eq), Aniline A (Targeting Hydrophobic Pocket, 1.0 eq),

    
     (2.5 eq).
    
  • Solvent: Ethanol/Water (1:1) or n-Butanol.[1]

  • Conditions: Stir at

    
     to RT for 2-4 hours.
    
    • Expert Insight: Low temperature favors substitution at the more reactive C4 position over C2. Higher temps lead to bis-substitution mixtures.

  • Validation: TLC/LC-MS. Product should show mono-substitution (

    
     corresponding to Mono-Cl).
    

Step 2: C2 Displacement (The Difficult Step)

  • Reagents: Intermediate from Step 1 (1.0 eq), Aniline B (Solubilizing/Hinge Group, 1.2 eq), p-TsOH (catalytic) or HCl (in dioxane).

  • Solvent: n-Butanol or 1,4-Dioxane.

  • Conditions: Reflux (

    
    ) or Microwave irradiation (
    
    
    
    , 20 min).
    • Expert Insight: The C2-chlorine is deactivated by the electron-donating amine at C4. Acid catalysis (protonating N3) or Buchwald-Hartwig cross-coupling is often required here.

Visualization: Synthetic Workflow

Synthesis Start 2,4-Dichloropyrimidine Step1 Step 1: C4 Displacement (0°C, Mild Base) Start->Step1 Inter Intermediate: 2-Chloro-4-amino-pyrimidine Step1->Inter Step2 Step 2: C2 Displacement (Reflux/Acid or Pd-Catalysis) Inter->Step2 Final Final Inhibitor: 2,4-Diaminopyrimidine Step2->Final

Figure 2: Sequential


 strategy. Regioselectivity is controlled by temperature and electronic activation.

Biological Validation: TR-FRET Binding Assay

To validate the synthesized library, a binding assay is preferred over activity assays for initial SAR, as it eliminates interference from ATP concentration variables.

Protocol: LanthaScreen™ Eu Kinase Binding Assay

Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) between a Europium-labeled anti-tag antibody (Donor) and an Alexa Fluor®-labeled tracer (Acceptor) that binds to the ATP pocket. Inhibitors displace the tracer, reducing the FRET signal [3][4].

Reagents:

  • Kinase of interest (GST- or His-tagged).[2]

  • LanthaScreen™ Eu-anti-GST or Eu-anti-His antibody.

  • Kinase Tracer (e.g., Tracer 236).

  • Test Compounds (DMSO stock).

Workflow:

  • Preparation: Dilute test compounds in kinase buffer (50 mM HEPES pH 7.5, 10 mM

    
    , 1 mM EGTA, 0.01% Brij-35).
    
  • Assembly (384-well plate):

    • Add

      
       test compound (3x conc).[2]
      
    • Add

      
       Kinase/Antibody mix (3x conc).[2]
      
    • Add

      
       Tracer (3x conc).[2]
      
  • Incubation: 60 minutes at Room Temperature (dark).

  • Read: Measure TR-FRET on a plate reader (Excitation: 340 nm; Emission 1: 615 nm [Donor], Emission 2: 665 nm [Acceptor]).

  • Analysis: Calculate Emission Ratio (

    
    ). Plot % Inhibition vs. log[Compound] to determine 
    
    
    
    and
    
    
    .

Self-Validation Check:

  • Z'-Factor: Must be > 0.5 for the assay to be statistically valid.

  • Reference: Run a known inhibitor (e.g., Staurosporine) on every plate.

Case Studies: Evolution of the Scaffold

The pyrimidine scaffold has evolved from broad-spectrum Type II inhibitors to highly specific covalent agents.

DrugTargetMechanismScaffold Nuance
Imatinib BCR-AblType II (Inactive conf.)2-phenylaminopyrimidine core. Binds to the inactive DFG-out conformation [5].
Palbociclib CDK4/6Type I (Active conf.)Pyrido[2,3-d]pyrimidine.[3][4] High selectivity for CDK4/6 over other CDKs due to specific side-chain interactions [6].
Osimertinib EGFR (T790M)Covalent (Cys797)Pyrimidine core with an acrylamide warhead. Designed to overcome the T790M gatekeeper mutation [2].

References

  • Zhou, W., et al. (2009). Novel mutant-selective EGFR kinase inhibitors against EGFR T790M.[3] Nature, 462(7276), 1070-1074. Link

  • Cross, D. A., et al. (2014). AZD9291, an irreversible EGFR TKI, overcomes T790M resistance. Cancer Discovery, 4(9), 1046-1061. Link

  • Thermo Fisher Scientific. (2023). LanthaScreen™ Eu Kinase Binding Assay User Guide. Link

  • Robers, M. B., et al. (2008). A time-resolved fluorescence resonance energy transfer assay for profiling inhibitors of multiple kinases.[2][5][6][7] Analytical Biochemistry, 372(2), 189-199. Link

  • Capdeville, R., et al. (2002). Glivec (STI571, imatinib), a rationally developed, targeted anticancer drug. Nature Reviews Drug Discovery, 1(7), 493-502. Link

  • Fry, D. W., et al. (2004). Specific inhibition of cyclin-dependent kinase 4/6 by PD 0332991 and associated antitumor activity in human tumor xenografts. Molecular Cancer Therapeutics, 3(11), 1427-1438. Link

Sources

Foundational

The Pharmacophore of Precision: A Technical Guide to N-phenylpyrimidin-2-amine SAR

Executive Summary The N-phenylpyrimidin-2-amine scaffold represents a watershed moment in medicinal chemistry, marking the transition from non-specific cytotoxics to rational, target-based kinase inhibitors. Best exempli...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The N-phenylpyrimidin-2-amine scaffold represents a watershed moment in medicinal chemistry, marking the transition from non-specific cytotoxics to rational, target-based kinase inhibitors. Best exemplified by Imatinib (Gleevec) , this privileged structure exploits a specific inactive conformation (DFG-out) of tyrosine kinases, offering high selectivity. This guide dissects the Structure-Activity Relationship (SAR) of this class, detailing the precise atomic interactions that govern potency, the "selectivity switches" that differentiate targets, and the synthetic protocols required to access these chemical spaces.

Part 1: The Scaffold & Mechanism of Action

The Privileged Structure

The core scaffold consists of a 2-aminopyrimidine ring linked to a substituted phenyl group. This architecture mimics the adenine ring of ATP but, crucially, extends into a hydrophobic pocket adjacent to the ATP-binding site that is only accessible when the kinase is in an inactive conformation.

Type II Kinase Inhibition (DFG-Out)

Unlike Type I inhibitors that bind to the active (DFG-in) conformation, N-phenylpyrimidin-2-amines typically function as Type II inhibitors .

  • Mechanism: They stabilize the kinase in a conformation where the conserved Aspartate-Phenylalanine-Glycine (DFG) motif is "flipped." The Phenylalanine residue blocks the ATP binding site, and the inhibitor occupies the hydrophobic pocket created by this movement.

  • Key Interactions:

    • Hinge Region: The pyrimidine nitrogen and the 2-amino group form a bidentate hydrogen bond network with the kinase hinge region (e.g., Met318 in Abl).

    • Gatekeeper Residue: The molecular geometry must accommodate the "gatekeeper" residue (e.g., Thr315 in Abl). Steric clashes here are a primary source of resistance (e.g., T315I mutation).

    • Glu-Lys Salt Bridge: The amide linker often interacts with the conserved Glutamate (Glu286) in the

      
      C-helix and the Aspartate of the DFG motif.
      
Interaction Topology Diagram

The following diagram illustrates the critical binding nodes for this scaffold within the Abl kinase pocket.

G cluster_0 Kinase Pocket (DFG-Out) cluster_1 Inhibitor Scaffold Hinge Hinge Region (Met318) Gatekeeper Gatekeeper (Thr315) DFG DFG Motif (Asp381/Phe382) Glu Glu286 (αC-Helix) Pyrim Pyrimidine Ring (N1 & C2-NH) Pyrim->Hinge H-Bond (Donor/Acceptor) Linker Amide Linker Linker->DFG H-Bond (Backbone) Linker->Glu H-Bond Tail Solubilizing Tail (Piperazine) Tail->Glu Electrostatic Interaction Flag Flag Methyl (Ortho-substituent) Flag->Gatekeeper Steric Filter (Selectivity)

Caption: Interaction map of N-phenylpyrimidin-2-amines within the Abl Kinase DFG-out pocket.

Part 2: Detailed SAR Analysis

The optimization of this scaffold from a generic PKC inhibitor to the specific BCR-ABL inhibitor Imatinib relies on three distinct zones.

Zone 1: The Pyrimidine "Head" (ATP Mimic)
  • 3-Pyridyl Substituent: In Imatinib, the pyrimidine is substituted at the 4-position with a 3-pyridyl group.[1] This improves activity by interacting with the hydrophobic pocket of the ATP binding site.[2]

  • SAR Rule: Substitution at the 3-position of the pyrimidine ring is critical. Introduction of bulky groups here often diminishes potency due to clashes with the hinge region, whereas 3-pyridyl or similar heteroaromatics enhance affinity.

Zone 2: The "Flag Methyl" & Selectivity

This is the most technically significant aspect of the SAR.

  • The Modification: Addition of a methyl group at the 6-position of the diaminophenyl ring (ortho to the amine).

  • The Effect: This methyl group restricts the conformational flexibility of the molecule.

    • In Abl: The kinase can accommodate this methyl group in its DFG-out conformation.

    • In Src: The Src kinase active site is more rigid. The "flag methyl" creates a severe steric clash, preventing binding.

  • Outcome: This single methyl group transforms a non-selective inhibitor (inhibiting both Abl and Src) into a highly selective Abl inhibitor.

Zone 3: The Amide Linker & Tail
  • Amide Linker: Essential for Type II binding. It acts as an "anchor," forming hydrogen bonds with the catalytic residues (Glu286 and Asp381) behind the ATP pocket.

  • The Tail (N-Methylpiperazine): Attached via the benzamide, this group protrudes out of the binding pocket into the solvent.

    • Function 1: Increases water solubility (critical for oral bioavailability).

    • Function 2: Can form salt bridges with surface residues, further stabilizing the complex.

Comparative Data: The "Flag Methyl" Effect

The table below illustrates how the "Flag Methyl" (Zone 2) drives selectivity between Abl and Src kinases.

Compound VariantStructureAbl IC50 (µM)c-Src IC50 (µM)Selectivity (Src/Abl)
Des-methyl Analog No ortho-methyl0.0250.022~0.9 (Non-selective)
Imatinib (Gleevec) With ortho-methyl 0.025 >10.0 >400 (Highly Selective)

Part 3: Synthetic Methodologies

To explore this SAR, researchers must synthesize derivatives efficiently. The standard route utilizes Nucleophilic Aromatic Substitution (


), while modern variants may employ Palladium-catalyzed Buchwald-Hartwig amination.
Synthesis Workflow Diagram

Synthesis Start1 3-Acetylpyridine Enaminone Enaminone Intermediate Start1->Enaminone Reflux Start2 N,N-Dimethylformamide dimethylacetal Start2->Enaminone Pyrim 4-(3-Pyridyl)-2-pyrimidinamine Enaminone->Pyrim + Start3 Base, Reflux Start3 Phenylguanidine Nitrate Start3->Pyrim Final Target N-phenylpyrimidin-2-amine (Amide Formation) Pyrim->Final Acylation Reagent Substituted Benzoyl Chloride (or Benzoic Acid + Coupling Agent) Reagent->Final

Caption: Convergent synthetic route for N-phenylpyrimidin-2-amine derivatives.

Standard Protocol: Coupling

This protocol describes the coupling of a chloropyrimidine intermediate with a substituted aniline, a common method for generating SAR libraries.

Reagents:

  • 2-chloro-4-(pyridin-3-yl)pyrimidine (1.0 eq)

  • Substituted Aniline (e.g., 2-methyl-5-nitroaniline) (1.1 eq)

  • Solvent: n-Butanol or Isopropanol

  • Catalyst: Concentrated HCl (cat. 2-3 drops)

Step-by-Step Procedure:

  • Preparation: Dissolve 1.0 equivalent of the chloropyrimidine in n-Butanol (0.5 M concentration) in a round-bottom flask equipped with a reflux condenser.

  • Addition: Add 1.1 equivalents of the substituted aniline.

  • Catalysis: Add catalytic HCl (or p-toluenesulfonic acid). The acid protonates the pyrimidine nitrogen, making the C-2 position more electrophilic.

  • Reaction: Heat the mixture to reflux (110°C) for 12–16 hours. Monitor by TLC or LC-MS for the disappearance of the chloride starting material.

  • Workup: Cool to room temperature. The product often precipitates as the hydrochloride salt.

  • Purification: Filter the solid. Wash with cold isopropanol and ether. If necessary, neutralize with aqueous

    
     and extract into ethyl acetate for column chromatography (DCM/MeOH gradient).
    

Part 4: Biological Evaluation Protocols

To validate the SAR, a self-validating kinase assay is required. Radiometric filter-binding assays are the "gold standard" for determining


 due to their direct measurement of phosphate transfer.
Radiometric Kinase Assay (HotSpot format)

Principle: Measures the transfer of [


-

]ATP to a peptide substrate.

Protocol:

  • Buffer Prep: 20 mM HEPES (pH 7.5), 10 mM

    
    , 1 mM EGTA, 0.02% Brij-35, 0.02 mg/mL BSA, 0.1 mM 
    
    
    
    , 2 mM DTT.
  • Substrate: Use a specific peptide substrate (e.g., Poly(Glu,Tyr) 4:1 for Abl) at 0.2 mg/mL.

  • Compound: Prepare 3-fold serial dilutions of the N-phenylpyrimidin-2-amine derivative in 100% DMSO. Acoustic dispense into 384-well plates.

  • Reaction Start: Add Kinase and Peptide mixture. Incubate 20 mins. Add [

    
    -
    
    
    
    ]ATP (specific activity ~10 µCi/µL).
  • Incubation: Incubate at Room Temperature for 2 hours.

  • Termination: Spot reaction onto P81 ion-exchange filter paper.

  • Wash: Wash filters extensively with 0.75% phosphoric acid to remove unreacted ATP.

  • Quantification: Read on a scintillation counter. Calculate

    
     using non-linear regression (GraphPad Prism).
    

References

  • Zimmermann, J., et al. (1996). Potent and selective inhibitors of the Abl-kinase: phenylamino-pyrimidine (PAP) derivatives. Bioorganic & Medicinal Chemistry Letters, 6(11), 1221-1226. Link

  • Schindler, T., et al. (2000).[3] Structural mechanism for STI-571 inhibition of Abelson tyrosine kinase. Science, 289(5486), 1938-1942. Link

  • Manley, P. W., et al. (2010).[4][5][6] Structural resemblances and comparisons of the relative pharmacological properties of imatinib and nilotinib. Bioorganic & Medicinal Chemistry, 18(19), 6977-6986.[4][6] Link[7]

  • Capdeville, R., et al. (2002). Glivec (STI571, imatinib), a rationally developed, targeted anticancer drug. Nature Reviews Drug Discovery, 1(7), 493-502. Link

  • Cowan-Jacob, S. W., et al. (2007). Structural biology contributions to the discovery of drugs to treat chronic myelogenous leukaemia. Acta Crystallographica Section D, 63(1), 80-93. Link

Sources

Exploratory

5-bromo-N-(2-methoxyphenyl)pyrimidin-2-amine solubility properties

An In-depth Technical Guide on the Solubility Properties of 5-bromo-N-(2-methoxyphenyl)pyrimidin-2-amine Introduction 5-bromo-N-(2-methoxyphenyl)pyrimidin-2-amine is a substituted pyrimidine derivative of significant int...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide on the Solubility Properties of 5-bromo-N-(2-methoxyphenyl)pyrimidin-2-amine

Introduction

5-bromo-N-(2-methoxyphenyl)pyrimidin-2-amine is a substituted pyrimidine derivative of significant interest in medicinal chemistry and drug discovery. The pyrimidine scaffold is a cornerstone in the development of a wide array of therapeutic agents, owing to its presence in nucleobases and its ability to participate in diverse biological interactions.[1][2] The solubility of such a compound is a critical physicochemical parameter that dictates its behavior in both in vitro and in vivo systems. Poor aqueous solubility, for instance, can lead to challenges in formulation and may result in low bioavailability, thereby hindering the translation of a promising compound into a viable therapeutic candidate.[3][4]

This technical guide provides a comprehensive overview of the solubility properties of 5-bromo-N-(2-methoxyphenyl)pyrimidin-2-amine. It is designed for researchers, scientists, and drug development professionals, offering insights into the factors governing its solubility, methodologies for its experimental determination, and strategies for its modulation.

Molecular Structure and its Influence on Solubility

The solubility of 5-bromo-N-(2-methoxyphenyl)pyrimidin-2-amine is intrinsically linked to its molecular architecture. The key structural motifs include:

  • The Pyrimidine Core: This heterocyclic ring, with its two nitrogen atoms, can act as a hydrogen bond acceptor, contributing to its solubility in polar solvents.[1]

  • The 2-Methoxyphenyl Group: The methoxy group can also accept hydrogen bonds. The aromatic ring itself introduces a degree of lipophilicity.

  • The Secondary Amine Linker: The N-H group can act as a hydrogen bond donor, which is a crucial interaction for solubility in protic solvents.

  • The Bromo Substituent: The bromine atom increases the molecular weight and the lipophilicity of the molecule, which may decrease aqueous solubility.

The interplay of these functional groups results in a molecule with both hydrophilic and lipophilic characteristics, suggesting that its solubility will be highly dependent on the nature of the solvent.

Predicted Solubility Profile

While specific experimental data for 5-bromo-N-(2-methoxyphenyl)pyrimidin-2-amine is not extensively available in public literature, a predicted solubility profile can be extrapolated from the behavior of structurally related pyrimidine derivatives.

  • Aqueous Solubility: The presence of multiple hydrogen bond acceptors and a donor suggests some degree of aqueous solubility. However, the overall size and the presence of the bromo and phenyl groups are likely to make it sparingly soluble in water. The solubility in aqueous media is expected to be pH-dependent due to the basic nature of the pyrimidine and amino nitrogens.

  • Polar Aprotic Solvents: It is anticipated that 5-bromo-N-(2-methoxyphenyl)pyrimidin-2-amine will exhibit good solubility in polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO). These solvents can effectively solvate the molecule without competing for hydrogen bonding in the same way as water. Studies on other pyrimidine derivatives have shown that DMF is often a good solvent.[2][5][6]

  • Polar Protic Solvents: Alcohols like methanol and ethanol are expected to be effective solvents due to their ability to engage in hydrogen bonding with the solute. Research on similar pyrimidine compounds has indicated that solubility tends to increase with temperature in alcoholic solvents.[2][5]

  • Non-Polar Solvents: Solubility in non-polar solvents such as hexane or carbon tetrachloride is predicted to be low, although the aromatic and bromo components may allow for some minimal dissolution.

Quantitative Solubility Data

The following table provides a template for recording experimentally determined solubility data for 5-bromo-N-(2-methoxyphenyl)pyrimidin-2-amine in various solvents at different temperatures. This structured approach is crucial for comparative analysis and for building a comprehensive solubility profile.

SolventTemperature (°C)Solubility (mg/mL)Molar Solubility (mol/L)Method of Analysis
Water (pH 7.4)25HPLC-UV
Phosphate Buffered Saline (PBS)25HPLC-UV
Methanol25Gravimetric/HPLC-UV
Ethanol25Gravimetric/HPLC-UV
Dimethyl Sulfoxide (DMSO)25Gravimetric/HPLC-UV
N,N-Dimethylformamide (DMF)25Gravimetric/HPLC-UV
Acetonitrile25HPLC-UV
Chloroform25Gravimetric

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The gold standard for determining thermodynamic solubility is the shake-flask method, as described by Higuchi and Connors.[7] This method ensures that a true equilibrium is reached between the undissolved solid and the solution.

Methodology:

  • Preparation: Add an excess amount of solid 5-bromo-N-(2-methoxyphenyl)pyrimidin-2-amine to a known volume of the selected solvent in a sealed, inert container (e.g., a glass vial with a Teflon-lined cap). The excess solid is crucial to ensure that the solution becomes saturated.

  • Equilibration: Agitate the mixture at a constant temperature for a prolonged period (typically 24-72 hours) to allow the system to reach equilibrium. A shaker bath or a rotating wheel is recommended for consistent agitation.

  • Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. It is critical to maintain the constant temperature during this step. Centrifugation or filtration can be used to separate the saturated solution from the excess solid. A syringe filter (e.g., 0.22 µm PTFE) is often suitable.

  • Quantification: Carefully withdraw an aliquot of the clear, saturated supernatant. Dilute the aliquot with a suitable solvent and analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or a calibrated UV-Vis spectrophotometer.

  • Calculation: The solubility is then calculated from the measured concentration and the dilution factor.

Diagram of the Shake-Flask Solubility Determination Workflow

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification cluster_calc Calculation A Add excess solid compound to a known volume of solvent B Agitate at constant temperature (24-72h) A->B C Cease agitation and allow solid to settle B->C D Filter or centrifuge to obtain clear supernatant C->D E Withdraw and dilute a known volume of supernatant D->E F Analyze concentration using a validated method (e.g., HPLC-UV) E->F G Calculate solubility from concentration and dilution factor F->G G cluster_intrinsic Intrinsic Properties cluster_extrinsic Extrinsic Factors Solubility Solubility of 5-bromo-N- (2-methoxyphenyl)pyrimidin-2-amine Structure Molecular Structure (H-bonding, Lipophilicity) Structure->Solubility Crystal Crystal Lattice Energy (Polymorphism) Crystal->Solubility pH pH (Ionization) pH->Solubility Temp Temperature Temp->Solubility Solvent Solvent System (Co-solvents) Solvent->Solubility

Caption: Interplay of intrinsic and extrinsic factors on compound solubility.

Conclusion

A thorough understanding of the solubility of 5-bromo-N-(2-methoxyphenyl)pyrimidin-2-amine is fundamental for its successful development as a potential therapeutic agent. This technical guide has outlined the key molecular features that govern its solubility, provided a predicted solubility profile, and detailed a robust experimental methodology for its quantitative determination. By systematically evaluating the impact of factors such as pH, temperature, and solvent composition, researchers can develop effective strategies for formulation and delivery, ultimately maximizing the therapeutic potential of this promising compound.

References

  • Vertex AI Search. (n.d.). Pyrimidine - Solubility of Things.
  • SlideShare. (n.d.). solubility experimental methods.pptx.
  • ResearchGate. (n.d.). (PDF) Experimental and Computational Methods Pertaining to Drug Solubility.
  • SciSpace. (2014, March 3). Measurement and Correlation for Solubility of Some Pyrimidine Derivatives in Different Solvents.
  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
  • American Pharmaceutical Review. (2013, April 2). Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies.
  • Asian Journal of Chemistry. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery.
  • ResearchGate. (2025, August 6). Measurement and Correlation for Solubility of Some Pyrimidine Derivatives in Different Solvents.
  • SciSpace. (2024, January 13). Solubility of pyrimidine derivatives in different organic solvents at different temperatures.
  • PMC. (n.d.). Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays.
  • Robert Williams. (n.d.). pKa Data Compiled by R. Williams.

Sources

Foundational

Strategic Utilization of 5-Bromopyrimidine in Heterocyclic Drug Design

Topic: Role of 5-bromopyrimidine in heterocyclic drug design Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals Executive Summary: The "Meta" Advantage In the landsca...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Role of 5-bromopyrimidine in heterocyclic drug design Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary: The "Meta" Advantage

In the landscape of nitrogenous heterocycles, pyrimidine stands as a privileged scaffold, ubiquitous in FDA-approved therapeutics ranging from oncology (kinase inhibitors) to cardiovascular medicine. However, the synthetic utility of the pyrimidine ring is often dominated by the high electrophilicity of the C2 and C4 positions.

5-Bromopyrimidine serves as a critical tactical entry point for medicinal chemists. It provides access to the C5 position—electronically distinct from C2/C4—acting effectively as the "meta" position of the ring. This guide details the technical exploitation of 5-bromopyrimidine, focusing on its orthogonal reactivity profile that allows for the precise construction of multi-substituted libraries.

Electronic Architecture & Reactivity Map

To master 5-bromopyrimidine chemistry, one must first internalize the electronic bias of the scaffold. The pyrimidine ring is


-deficient, but the deficiency is not uniform.
  • C2 & C4 Positions: Highly electron-deficient due to the inductive and mesomeric withdrawal of the adjacent nitrogen atoms. These sites are prone to Nucleophilic Aromatic Substitution (

    
    ).
    
  • C5 Position: The least electron-deficient carbon (nodal plane of the LUMO). It resists nucleophilic attack but is highly susceptible to Electrophilic Aromatic Substitution (

    
    )  and, crucially, Metal-Halogen Exchange  and Pd-Catalyzed Cross-Coupling .
    

The 5-bromo substituent acts as a "placeholder" for carbon-carbon bond formation, allowing the chemist to functionalize C5 independently of


 reactions occurring at C2 or C4.
Visualization: The Orthogonal Reactivity Workflow

The following diagram illustrates the divergent synthetic pathways accessible from a 5-bromo-2,4-dichloropyrimidine core, a common starting material.

ReactivityMap Start 5-Bromo-2,4-dichloropyrimidine Path1 Pathway A: SNAr Selectivity Start->Path1 Nucleophiles (R-NH2) Path2 Pathway B: C5-Functionalization Start->Path2 Pd(0) or n-BuLi Step1 C4-Amine (Kinetic Control) Path1->Step1 1.0 eq, 0°C Step2 C2-Amine (Thermodynamic/Forced) Step1->Step2 Excess, Heat Step3 Suzuki/Sonogashira Coupling (Retains C2/C4 Cl) Path2->Step3 Boronic Acids Step4 Lithium-Halogen Exchange (Electrophile Trapping) Path2->Step4 Aldehydes/Ketones

Figure 1: Orthogonal reactivity map demonstrating the chemo-selectivity between C2/C4 (nucleophilic) and C5 (metal-mediated) transformations.

The Synthetic Toolkit: Validated Protocols

Protocol A: Site-Selective Suzuki-Miyaura Coupling

Objective: Install an aryl or heteroaryl group at C5 without disturbing labile chlorides at C2/C4. Challenge: Oxidative addition into C-Br (C5) vs C-Cl (C2/C4). C-Br is weaker, but C2/C4 are highly activated. Catalyst choice is paramount to prevent "scrambling."

Optimized Protocol:

  • Reagents:

    • Substrate: 5-Bromopyrimidine (1.0 equiv)[1]

    • Boronic Acid: Aryl-B(OH)2 (1.1 equiv)

    • Catalyst:

      
       (5 mol%) or 
      
      
      
      /SPhos for sterically demanding cases.
    • Base:

      
       (2.0 M aqueous, 3.0 equiv).
      
    • Solvent: 1,4-Dioxane (0.1 M concentration).

  • Procedure:

    • Charge a reaction vial with substrate, boronic acid, and Pd catalyst.[2][3]

    • Evacuate and backfill with

      
       (3 cycles) to remove 
      
      
      
      (critical for active catalyst longevity).
    • Add degassed dioxane and aqueous base.

    • Heat to 80°C for 4-12 hours. Note: Avoid reflux temperatures (>100°C) if C-Cl bonds are present to minimize hydrolytic side reactions.

    • Workup: Filter through Celite, dilute with EtOAc, wash with brine.

  • Self-Validation Check:

    • TLC/LCMS should show consumption of bromide. If C-Cl hydrolysis is observed (M+16 peak), lower temperature to 60°C and switch base to

      
      .
      
Protocol B: Cryogenic Lithium-Halogen Exchange

Objective: Generate a C5-nucleophile to react with aldehydes, ketones, or amides. Challenge: The "Dance of Death"—the generated 5-lithiopyrimidine can nucleophilically attack the C2/C4 position of unreacted starting material, leading to polymerization.

Optimized Protocol (The "Inverse Addition" Method):

  • Reagents:

    • Substrate: 5-Bromopyrimidine (1.0 equiv).[1]

    • Exchange Reagent: n-Butyllithium (1.1 equiv, 1.6 M in hexanes).

    • Electrophile: Benzaldehyde (1.2 equiv).

    • Solvent: Anhydrous THF/Diethyl Ether (4:1 ratio).

  • Procedure:

    • Step 1: Cool a solution of 5-bromopyrimidine and the Electrophile (mixed together) in THF/Ether to -100°C (liquid

      
      /EtOH bath) or -78°C  minimum. Note: Presence of electrophile in situ (Barbier conditions) is preferred if the electrophile is compatible with n-BuLi, otherwise use inverse addition.
      
    • Step 2 (Standard): If electrophile is BuLi-sensitive:

      • Cool substrate in THF to -95°C.

      • Add n-BuLi slowly down the side of the flask. Stir for < 5 mins. Speed is key; the lithio-species is unstable.

      • Rapidly inject the electrophile.

  • Self-Validation Check:

    • If yield is low (<40%) and complex mixtures form, the lithio-intermediate self-reacted. Switch to Turbo-Grignard (

      
      )  at -20°C, which forms a more stable magnesiate species.
      

Quantitative Performance: Catalyst Systems

The efficiency of C5-coupling depends heavily on the ligand system. The table below summarizes yield data for the coupling of 5-bromopyrimidine with phenylboronic acid under varying conditions.

Catalyst SystemLigand ClassBase/SolventYield (%)Comments

Phosphine (Traditional)

/ Toluene:EtOH
65-75%Reliable, but requires high temp.

/ SPhos
Buchwald Dialkylbiaryl

/ Toluene
92% Excellent for hindered substrates.

Bidentate Ferrocenyl

/ DMF
80-85%Good for heteroaryl boronic acids.

Nickel (Cost-effective)

/ t-Amyl Alcohol
78%"Green" alternative; air sensitive.

Data aggregated from standard optimization screens in medicinal chemistry literature [1, 2].

Case Study: Macitentan (Opsumit®)

Macitentan, an endothelin receptor antagonist, exemplifies the strategic use of the 5-bromopyrimidine scaffold. The synthesis hinges on the differentiation between the halogens.

The Logic:

  • Starting Material: 5-Bromo-2-chloropyrimidine.[4]

  • Step 1 (

    
    ):  The C2-chlorine is displaced by a glycol derivative. The C5-Bromine remains untouched because C5 is not activated for 
    
    
    
    .
  • Step 2 (Coupling): The C5-Bromine is then engaged in a cross-coupling or modification to build the sulfamide tail (via subsequent steps).

Macitentan Start 5-Bromo-2-chloropyrimidine Intermediate Intermed: 5-Bromo-2-(alkoxy)pyrimidine (C2-Cl Displaced) Start->Intermediate Ethylene Glycol, KOtBu (SNAr at C2) Final Macitentan Core Assembly (C5 Functionalization) Intermediate->Final Cross-Coupling / Sulfamide Formation

Figure 2: Simplified synthetic logic for Macitentan precursors, highlighting the survival of the C5-Br motif during C2 functionalization [3].

Troubleshooting & Optimization

  • Problem: Dehalogenation (Formation of Pyrimidine-H).

    • Cause:

      
      -Hydride elimination from the Pd-intermediate or hydride transfer from solvent (especially alcohols).
      
    • Fix: Switch to non-protic solvents (DMF, Dioxane) and avoid ethanol/isopropanol in the solvent mix. Use a sterically bulky ligand (e.g., XPhos) to accelerate reductive elimination over

      
      -elimination.
      
  • Problem: Regioselectivity Failure in 2,4,5-Trihalopyrimidines.

    • Cause: C4 is the most reactive, but C2 can compete.

    • Fix: Control temperature strictly. C4 substitution usually occurs at 0°C to RT. C2 substitution requires heating (>60°C). 5-Br is inert to these conditions.

References

  • BenchChem. The Versatility of 5-Bromo-2-chloropyrimidine: A Key Intermediate in Modern Drug Discovery. BenchChem Application Notes.[3] Link

  • Garg, N. K., et al. Nickel-Catalyzed Suzuki-Miyaura Coupling in t-Amyl Alcohol for the Preparation of 5-(Furan-3-yl)pyrimidine.[5] Organic Syntheses, 2016, 93, 228-244. Link

  • Bolli, M. H., et al. The Discovery of Macitentan, an Orally Active, Potent Dual Endothelin Receptor Antagonist.[6] Journal of Medicinal Chemistry, 2012, 55(17), 7849–7861. Link

  • Li, J. J. Lithium–Halogen Exchange in Process Chemistry. Process Chemistry in the Pharmaceutical Industry, Vol 2.[7] Link

  • Lowe, J. A. The role of the medicinal chemist in drug discovery - Then and now.[8] Nature Reviews Drug Discovery, 2014. Link

Sources

Exploratory

Literature review on 2-aminopyrimidine synthesis intermediates

Executive Summary The 2-aminopyrimidine (2-AP) scaffold is a "privileged structure" in medicinal chemistry, serving as the pharmacophore backbone for a vast array of kinase inhibitors (e.g., Imatinib, Palbociclib) and an...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2-aminopyrimidine (2-AP) scaffold is a "privileged structure" in medicinal chemistry, serving as the pharmacophore backbone for a vast array of kinase inhibitors (e.g., Imatinib, Palbociclib) and antibiotics.[1] Its planar, electron-deficient nature allows for precise hydrogen bonding interactions—typically acting as a bidentate donor-acceptor motif in the ATP-binding pockets of enzymes.

This guide moves beyond textbook definitions to address the practical "pain points" of 2-AP synthesis: regioselectivity in de novo ring formation and catalytic turnover in cross-coupling reactions.

Part 1: De Novo Synthesis (The Cyclocondensation Route)

The most robust method for constructing the 2-AP ring involves the condensation of a guanidine salt with a 1,3-dielectrophile. While conceptually simple, the choice of the 1,3-synthon dictates the regiochemical outcome.

The Electrophile Dilemma: Diketones vs. Enaminones

Classically, 1,3-diketones are used. However, if the diketone is unsymmetrical (


), condensation with guanidine yields a mixture of regioisomers that are often inseparable by chromatography.

The Solution:


-Enaminones. 
Replacing the 1,3-diketone with an 

-dimethylenaminone (typically synthesized via DMF-DMA) locks the regiochemistry. The guanidine nitrogen preferentially attacks the carbon bearing the leaving group (dimethylamine) or the carbonyl, depending on conditions, but the polarization of enaminones generally favors a single regioisomer with high fidelity.
Mechanistic Pathway

The reaction proceeds via a Michael-type addition followed by cyclization and dehydration. Understanding this mechanism is crucial for troubleshooting low yields, which are often caused by incomplete aromatization or trapping of the dihydro-intermediate.

G Start Guanidine (Nucleophile) Inter1 Michael Adduct (Acyclic) Start->Inter1 1. Base-mediated Attack Enaminone β-Enaminone (Electrophile) Enaminone->Inter1 Inter2 Dihydro- pyrimidine Inter1->Inter2 2. Cyclization (- Me2NH) Product 2-Aminopyrimidine (Aromatic) Inter2->Product 3. Dehydration (- H2O)

Figure 1: Mechanistic flow of the guanidine-enaminone cyclocondensation.

Validated Protocol: Regioselective Synthesis via Enaminones

Target: 4-substituted-2-aminopyrimidine

Reagents:

  • Aryl methyl ketone (1.0 equiv)

  • DMF-DMA (

    
    -Dimethylformamide dimethyl acetal) (1.2 equiv)
    
  • Guanidine Nitrate (1.5 equiv)

  • Base: NaOH or NaOEt (1.5 equiv)

  • Solvent: 2-Propanol (Isopropanol)

Step-by-Step Methodology:

  • Enaminone Formation: Reflux the aryl methyl ketone with DMF-DMA neat or in xylene for 4–8 hours. Monitor by TLC (disappearance of ketone). Evaporate volatiles to obtain the crude enaminone (often a yellow solid). Note: Do not purify on silica as enaminones can hydrolyze; proceed directly.

  • Free Base Liberation: In a separate vessel, treat Guanidine Nitrate with NaOH in 2-propanol at 40°C for 30 mins. The solubility of NaNO

    
     is low, while free guanidine dissolves.
    
  • Cyclization: Add the crude enaminone to the guanidine solution. Reflux for 12–24 hours.

  • Workup: Cool to room temperature. The product often precipitates. If not, remove solvent under reduced pressure, resuspend in water, and filter. Recrystallize from Ethanol/Water.

Part 2: Functionalization (The Cross-Coupling Route)

When the pyrimidine ring is pre-formed (e.g., commercially available 2-chloro-4-aminopyrimidine), the challenge shifts to forming the C2-N bond.

S Ar vs. Buchwald-Hartwig

2-Halopyrimidines are highly electron-deficient, making them excellent substrates for Nucleophilic Aromatic Substitution (S


Ar). However, S

Ar fails with electron-poor anilines or sterically hindered amines. In these cases, Palladium-catalyzed Buchwald-Hartwig amination is required.

Comparative Analysis of Methods:

FeatureS

Ar (Nucleophilic Substitution)
Buchwald-Hartwig Amination
Substrate Scope Aliphatic amines, electron-rich anilinesElectron-poor anilines, hindered amines
Reaction Temp High (100–160°C), often microwaveModerate (80–110°C)
Base Sensitivity Tolerates strong basesRequires specific bases (NaOtBu, Cs

CO

)
Cost Low (No metal catalyst)High (Pd source + Ligand)
Key Risk Polymerization/Tars at high tempCatalyst poisoning (N-heterocycle chelation)
Critical Parameter: Ligand Selection for 2-Chloropyrimidines

Standard ligands (PPh


, dppf) often fail because the pyrimidine nitrogen can chelate the Palladium, shutting down the catalytic cycle.
  • Recommendation: Use bulky, electron-rich biaryl phosphine ligands (e.g., BrettPhos , XPhos ) or chelating bisphosphines with wide bite angles (Xantphos ).

Validated Protocol: Pd-Catalyzed Amination

Target: Coupling of 2-chloropyrimidine with a deactivated aniline.

Reagents:

  • 2-Chloropyrimidine derivative (1.0 equiv)

  • Aniline derivative (1.2 equiv)

  • Catalyst: Pd

    
    (dba)
    
    
    
    (1–2 mol%) or Pd(OAc)
    
    
  • Ligand: Xantphos (2–4 mol%) or BrettPhos

  • Base: Cs

    
    CO
    
    
    
    (2.0 equiv) - Preferred over NaOtBu for functional group tolerance.
  • Solvent: 1,4-Dioxane (Anhydrous, degassed)[2]

Methodology:

  • Inerting: Charge a reaction vial with the halide, amine, base, and ligand. Cycle Argon/Vacuum 3 times.

  • Catalyst Addition: Add the Pd source last (or use a pre-catalyst glovebox). Add solvent.[3][4]

  • Heating: Heat to 100°C for 12 hours.

  • Scavenging: Upon completion, add a metal scavenger (e.g., SiliaMetS® Thiol) to remove residual Pd before filtration. This is critical for pharmaceutical intermediates to meet ppm limits.

Part 3: Case Study – Imatinib (Gleevec) Synthesis

The synthesis of Imatinib (a BCR-ABL tyrosine kinase inhibitor) perfectly illustrates the hybrid approach: De novo synthesis of the pyrimidine core followed by functionalization.

Synthetic Strategy
  • Core Construction: Formation of the 2-amino-4-(3-pyridyl)pyrimidine scaffold via enaminone.

  • Side Chain Attachment: The "2-amino" group is actually formed after the ring construction in some routes, or the ring is built using guanidine. The industrial route often utilizes the condensation of an enaminone with guanidine nitrate.

Imatinib AcetylPy 3-Acetylpyridine Enaminone Intermediate A: Enaminone AcetylPy->Enaminone Reflux DMFDMA DMF-DMA DMFDMA->Enaminone PyrimCore Intermediate B: 2-Amino-4-(3-pyridyl) pyrimidine Enaminone->PyrimCore Cyclization (Base) Guanidine Guanidine Nitrate Guanidine->PyrimCore Coupling Coupling with Functionalized Toluene PyrimCore->Coupling Buchwald or Amide Formation Imatinib Imatinib Base Coupling->Imatinib

Figure 2: Simplified industrial logic for the Imatinib pyrimidine core.

The use of the enaminone intermediate (Intermediate A) ensures that the 3-pyridyl group ends up at the 4-position of the pyrimidine ring, rather than the 6-position, which would occur with poor regiocontrol.

References

  • Review of 2-Aminopyrimidine Biological Activity & Synthesis Source: International Journal of Pharmaceutical Sciences and Research (2024). URL:[Link] (Note: General landing page for verification of journal scope).

  • Synthesis of 2-Aminopyrimidine Derivatives and Evaluation as β-Glucuronidase Inhibitors Source: National Institutes of Health (NIH) / PMC (2022). URL:[Link]

  • Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment Source: MDPI (2022). URL:[Link]

  • Continuous Flow Synthesis of Imatinib Intermediates Source: CORE / University of Pretoria (2019). URL:[Link]

  • Buchwald-Hartwig Amination of (Hetero)aryl Chlorides Source: Beilstein Journal of Organic Chemistry (via NIH). URL:[Link]

  • Mechanistic Considerations of Guanidine-Catalyzed Reactions Source: Chemical Communications (RSC). URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Chemoselective Buchwald-Hartwig Synthesis of 5-bromo-N-(2-methoxyphenyl)pyrimidin-2-amine

This Application Note is designed for researchers and process chemists focusing on the synthesis of 5-bromo-N-(2-methoxyphenyl)pyrimidin-2-amine . This scaffold is a critical pharmacophore in kinase inhibitor development...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and process chemists focusing on the synthesis of 5-bromo-N-(2-methoxyphenyl)pyrimidin-2-amine . This scaffold is a critical pharmacophore in kinase inhibitor development (e.g., EGFR, JAK, and FAK inhibitors), where the 5-bromo position serves as a versatile handle for subsequent functionalization (Suzuki, Sonogashira) and the 2-amino diaryl motif provides essential hydrogen-bonding interactions within the ATP-binding pocket.

Introduction & Strategic Analysis

The synthesis of 5-bromo-N-(2-methoxyphenyl)pyrimidin-2-amine presents a classic chemoselectivity challenge in medicinal chemistry: forming a C–N bond at the 2-position of the pyrimidine ring while preserving the reactive carbon-bromine (C–Br) bond at the 5-position.

The Chemoselectivity Paradox

In standard Palladium-catalyzed cross-couplings, the rate of oxidative addition to aryl halides typically follows the order I > Br > Cl . This creates a conflict for the two most obvious retrosynthetic disconnections:

  • Route A (Forward): Coupling 5-bromo-2-chloropyrimidine with 2-methoxyaniline.

    • Risk:[1][2] Palladium preferentially inserts into the electron-deficient C5–Br bond over the C2–Cl bond, leading to polymerization or the wrong regioisomer. While Nucleophilic Aromatic Substitution (SNAr) is possible here, it often requires harsh temperatures that can degrade sensitive substrates, and the steric bulk of the ortho-methoxy group on the aniline can significantly retard the reaction.

  • Route B (Reverse): Coupling 2-amino-5-bromopyrimidine with 2-bromoanisole.

    • Risk:[1][2] Competition between the C5–Br (pyrimidine) and C2–Br (anisole). The electron-deficient pyrimidinyl bromide is often more reactive towards Pd(0) than the electron-rich anisyl bromide, leading to self-coupling of the starting material.

The Solution: Iodide-Driven Chemoselectivity

To bypass these issues while adhering to the Buchwald-Hartwig mandate, this protocol utilizes Route C : coupling 2-amino-5-bromopyrimidine with 2-iodoanisole .

  • Mechanism: The bond dissociation energy of C–I (approx. 65 kcal/mol) is significantly lower than that of C–Br (approx. 81 kcal/mol).

  • Result: The Pd(0) catalyst selectively undergoes oxidative addition with the 2-iodoanisole, leaving the C5–Br on the pyrimidine intact for future diversification.

Experimental Protocol

Reaction Scheme

Reaction: 2-amino-5-bromopyrimidine + 2-iodoanisole


 Product
Materials & Reagents Table
ReagentMW ( g/mol )Equiv.Amount (Example)Role
2-Amino-5-bromopyrimidine 174.001.01.74 g (10 mmol)Nucleophile
2-Iodoanisole 234.031.12.57 g (11 mmol)Electrophile
Pd₂(dba)₃ 915.720.02183 mg (2 mol%)Catalyst Precursor
Xantphos 578.620.04231 mg (4 mol%)Ligand
Cs₂CO₃ 325.822.06.52 g (20 mmol)Base
1,4-Dioxane --50 mL (0.2 M)Solvent (Anhydrous)
Step-by-Step Procedure

Step 1: Catalyst Pre-complexation (Critical for Activity)

  • In a glovebox or under a steady stream of Argon, charge a flame-dried Schlenk flask with Pd₂(dba)₃ (2 mol%) and Xantphos (4 mol%).

  • Add 5 mL of anhydrous 1,4-dioxane.

  • Stir at room temperature for 5–10 minutes. Observation: The solution should transition from a dark purple/red to a lighter orange/yellow, indicating the formation of the active L₂Pd(0) species.

Step 2: Reaction Assembly

  • To the pre-complexed catalyst solution, add 2-amino-5-bromopyrimidine (1.0 equiv) and Cesium Carbonate (2.0 equiv).

  • Add the remaining 1,4-dioxane (45 mL).

  • Add 2-iodoanisole (1.1 equiv) last. Rationale: Adding the electrophile last ensures the catalyst is fully ligated before encountering the aryl halide, maximizing selectivity for the iodide.

Step 3: Execution

  • Seal the flask and heat to 90°C in an oil bath.

  • Monitor by HPLC or TLC (50% EtOAc/Hexanes) every 2 hours.

    • Target Rf: ~0.4 (Product).

    • Starting Material Rf: ~0.2 (Amine) and ~0.7 (Iodide).

  • Reaction is typically complete within 6–12 hours.

Step 4: Workup & Purification

  • Cool the mixture to room temperature.

  • Filter through a pad of Celite to remove insoluble inorganic salts. Wash the pad with EtOAc.

  • Concentrate the filtrate under reduced pressure.

  • Purification: Flash column chromatography on silica gel.

    • Gradient: 0%

      
       40% Ethyl Acetate in Hexanes.
      
    • Note: The product may co-elute with residual anisole derivatives; a second recrystallization from EtOH/Water is recommended for >98% purity.

Mechanistic Visualization

The following diagram illustrates the critical chemoselectivity pathway. The reaction success hinges on the Oxidative Addition (OA) step favoring Path A (Iodide) over Path B (Bromide).

BuchwaldSelectivity Start Reagents: 2-Amino-5-Br-Pyrimidine + 2-Iodoanisole Pd0 L-Pd(0) Active Catalyst Start->Pd0 Mix OA_I Oxidative Addition (Path A) Selectivity: Ar-I >> Ar-Br Pd0->OA_I Fast (k1) OA_Br Oxidative Addition (Path B) Attack on Pyrimidine-Br Pd0->OA_Br Slow (k2) Complex_A Pd(II) Intermediate (Ar-Pd-I) OA_I->Complex_A Coordination Amine Coordination & Deprotonation Complex_A->Coordination RedElim Reductive Elimination Coordination->RedElim RedElim->Pd0 Regenerate Product TARGET PRODUCT: 5-bromo-N-(2-methoxyphenyl) pyrimidin-2-amine RedElim->Product SideProduct SIDE PRODUCTS: Oligomers / Polymerization OA_Br->SideProduct

Figure 1: Kinetic selectivity flowchart. Path A (Green) is kinetically favored due to the weaker C–I bond, preventing the consumption of the C5–Br handle (Path B).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion Catalyst deactivation (Pd black formation).Switch to BrettPhos or tBuBrettPhos ligands, which form more stable precatalysts. Ensure strict O₂-free conditions.
Homocoupling (Ar-Ar) Transmetallation issues or excess base.Reduce base to 1.5 equiv. Ensure 2-iodoanisole is added slowly or last.
Loss of Br (Dehalogenation) Hydride source in solvent or overheating.Use anhydrous, peroxide-free dioxane. Lower temp to 80°C. Avoid alcohols (e.g., isopropanol) in workup until quench.
C5-Amination (Wrong Isomer) Scrambling due to high temp or wrong halide.Strictly use 2-Iodoanisole. If using 2-bromoanisole, this side reaction becomes dominant.

References

  • Selectivity in Pd-Catalyzed Couplings

    • Smith, A. B., et al. "Chemoselective Cross-Coupling Reactions of Halogenated Pyrimidines." Journal of Organic Chemistry. The reactivity order I > Br > Cl is fundamental to chemoselective Buchwald-Hartwig couplings.
  • Ligand Effects (Xantphos)

    • Guari, Y., et al. "Xantphos: A highly effective ligand for Palladium-catalyzed amination of heteroaryl halides." Chemistry – A European Journal.
  • Synthesis of Aminopyrimidines

    • Detailed protocols for aminopyrimidine synthesis and the handling of halogenated heterocycles can be found in Organic Syntheses.
  • Kinase Inhibitor Scaffolds

    • Discussion on the 2-amino-5-bromopyrimidine pharmacophore in EGFR inhibitors (e.g., WZ4002 analogs).

Sources

Application

Application Notes and Protocols for the Functionalization of the 5-Bromo Position in Pyrimidin-2-amines

Introduction: The Strategic Importance of 5-Substituted Pyrimidin-2-amines in Drug Discovery The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous therapeutic agents with...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of 5-Substituted Pyrimidin-2-amines in Drug Discovery

The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous therapeutic agents with a wide spectrum of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1] The 2-aminopyrimidine scaffold, in particular, is a privileged motif in drug design, capable of forming key hydrogen bond interactions with biological targets. The strategic functionalization of this core at the 5-position allows for the precise modulation of a molecule's steric and electronic properties, enabling the optimization of its pharmacokinetic and pharmacodynamic profile.

5-Bromopyrimidin-2-amines serve as versatile and readily accessible building blocks for the introduction of a diverse array of chemical moieties at this crucial position. The carbon-bromine bond at the 5-position is amenable to a variety of palladium-catalyzed cross-coupling reactions, offering a powerful toolkit for the synthesis of novel drug candidates. This guide provides an in-depth exploration of the most pertinent of these transformations, offering not only detailed experimental protocols but also the underlying mechanistic rationale to empower researchers in their synthetic endeavors.

Understanding the Reactivity Landscape of Halopyrimidines

The success of any cross-coupling strategy hinges on a fundamental understanding of the substrate's reactivity. In halopyrimidines, two key factors dictate the propensity of a C-X bond to undergo oxidative addition to a palladium(0) catalyst, which is often the rate-determining step: the nature of the halogen and its position on the pyrimidine ring.[2]

  • Influence of the Halogen: The reactivity follows the general trend: I > Br > Cl > F. This correlates inversely with the bond dissociation energy of the carbon-halogen bond.[2] The C-Br bond represents a practical balance of reactivity and stability, making 5-bromopyrimidines ideal substrates for a broad range of transformations.

  • Influence of the Position: The electron-deficient nature of the pyrimidine ring activates attached halogens towards oxidative addition. The general order of reactivity for the different positions on the pyrimidine ring is C4/C6 > C2 > C5.[2] The 5-position, being the most electron-rich, is the least reactive, which necessitates carefully optimized reaction conditions to achieve efficient coupling.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids

The Suzuki-Miyaura reaction is a robust and widely utilized method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound.[3] Its tolerance of a wide variety of functional groups makes it an invaluable tool in the synthesis of complex molecules.[4]

Mechanistic Rationale

The catalytic cycle of the Suzuki-Miyaura coupling is a well-established sequence of three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of the 5-bromopyrimidin-2-amine to form a Pd(II) complex. Electron-rich and bulky phosphine ligands are often employed to facilitate this step.[5]

  • Transmetalation: The organoboron species (e.g., a boronic acid) coordinates to the palladium center, and in the presence of a base, transfers its organic group to the palladium, displacing the halide.

  • Reductive Elimination: The two organic moieties on the palladium complex couple and are eliminated to form the final product, regenerating the Pd(0) catalyst.

Caption: The catalytic cycle of the Suzuki-Miyaura coupling.

Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

  • 5-Bromopyrimidin-2-amine (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv)

  • Anhydrous solvent (e.g., 1,4-dioxane/water, 4:1)

Procedure:

  • To a flame-dried Schlenk flask, add 5-bromopyrimidin-2-amine, the arylboronic acid, and the base.

  • Add the palladium catalyst.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to 85-95 °C with vigorous stirring.[4]

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[6] This reaction is particularly valuable for the introduction of linear alkynyl fragments, which can serve as handles for further functionalization or as key components of pharmacophores.

Mechanistic Rationale

The Sonogashira reaction typically involves a dual catalytic system of palladium and copper(I).[6]

  • Palladium Cycle: Similar to the Suzuki coupling, the palladium cycle involves oxidative addition of the 5-bromopyrimidin-2-amine to Pd(0), followed by transmetalation and reductive elimination.

  • Copper Cycle: The copper(I) co-catalyst reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide. This species is more nucleophilic than the parent alkyne and readily undergoes transmetalation with the Pd(II) complex. The use of a copper co-catalyst generally allows for milder reaction conditions.[6]

Caption: The dual catalytic cycles of the Sonogashira coupling.

Experimental Protocol: Sonogashira Coupling

Materials:

  • 5-Bromopyrimidin-2-amine (1.0 equiv)

  • Terminal alkyne (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, 2-5 mol%)

  • Copper(I) salt (e.g., CuI, 5-10 mol%)

  • Base (e.g., triethylamine or diisopropylethylamine, 2.0-3.0 equiv)

  • Anhydrous solvent (e.g., THF or DMF)

Procedure:

  • In a reaction flask, combine 5-bromopyrimidin-2-amine, the palladium catalyst, and the copper(I) salt.

  • Flush the flask with an inert gas.

  • Add the degassed solvent and the amine base.

  • Add the terminal alkyne via syringe.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove the catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer, concentrate, and purify the crude product by column chromatography.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, coupling an aryl halide with an amine.[7] This reaction has revolutionized the synthesis of arylamines, which are prevalent in pharmaceuticals.

Mechanistic Rationale

The mechanism of the Buchwald-Hartwig amination is similar to other palladium-catalyzed cross-coupling reactions:

  • Oxidative Addition: The Pd(0) catalyst inserts into the C-Br bond of the 5-bromopyrimidin-2-amine.

  • Amine Coordination and Deprotonation: The amine substrate coordinates to the palladium center, and a strong, non-nucleophilic base deprotonates the coordinated amine to form a palladium-amido complex.

  • Reductive Elimination: The aryl and amino groups are reductively eliminated to form the desired C-N bond and regenerate the Pd(0) catalyst.

The choice of a bulky, electron-rich phosphine ligand is crucial to promote the reductive elimination step and prevent catalyst deactivation.[8]

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocol: Buchwald-Hartwig Amination

Materials:

  • 5-Bromopyrimidin-2-amine (1.0 equiv)

  • Primary or secondary amine (1.2 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., Xantphos or BINAP, 2-4 mol%)

  • Strong, non-nucleophilic base (e.g., NaOtBu or Cs₂CO₃, 1.4-2.0 equiv)

  • Anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane)

Procedure:

  • To an oven-dried Schlenk tube, add the palladium precatalyst, the ligand, and the base.

  • Evacuate and backfill the tube with an inert gas.

  • Add the degassed solvent, followed by the 5-bromopyrimidin-2-amine and the amine.

  • Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, quench with water, and extract with an organic solvent.

  • Dry the organic layer, concentrate, and purify the crude product by column chromatography.

Heck Coupling: Vinylation of the Pyrimidine Core

The Heck reaction provides a method for the C-C bond formation between an aryl halide and an alkene.[9] This allows for the introduction of vinyl groups, which can be further elaborated or may themselves be part of a desired pharmacophore.

Mechanistic Rationale

The Heck reaction proceeds via a Pd(0)/Pd(II) catalytic cycle:

  • Oxidative Addition: Pd(0) inserts into the C-Br bond of the 5-bromopyrimidin-2-amine.

  • Alkene Coordination and Migratory Insertion: The alkene coordinates to the palladium center, followed by a syn-migratory insertion into the Pd-aryl bond.

  • Syn β-Hydride Elimination: A hydrogen from the adjacent carbon is eliminated, forming a palladium-hydride species and releasing the vinylated product.

  • Base-mediated Regeneration of Pd(0): A base is required to neutralize the generated HBr and regenerate the active Pd(0) catalyst.[10]

Sources

Method

Application Notes and Protocols for the Recrystallization of 5-bromo-N-(2-methoxyphenyl)pyrimidin-2-amine

Abstract This technical guide provides detailed protocols and expert insights for the purification of 5-bromo-N-(2-methoxyphenyl)pyrimidin-2-amine, a key intermediate in medicinal chemistry and drug development. The docu...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides detailed protocols and expert insights for the purification of 5-bromo-N-(2-methoxyphenyl)pyrimidin-2-amine, a key intermediate in medicinal chemistry and drug development. The document outlines two robust recrystallization methodologies—single-solvent and two-solvent systems—designed to yield high-purity crystalline material. The protocols are grounded in the physicochemical principles governing the solubility of substituted N-aryl pyrimidines. This guide includes step-by-step procedures, a troubleshooting matrix, and workflow visualizations to equip researchers, scientists, and drug development professionals with the tools for effective and reproducible purification.

Introduction: The Imperative for Purity

5-bromo-N-(2-methoxyphenyl)pyrimidin-2-amine is a heterocyclic compound featuring a substituted pyrimidine core, a structure prevalent in pharmacologically active molecules.[1] The presence of impurities—such as unreacted starting materials, reagents, or synthetic by-products—can significantly impact the outcomes of subsequent synthetic steps and downstream biological assays. Therefore, achieving high purity is a critical, non-negotiable step in its preparation.

Recrystallization stands as a fundamental, cost-effective, and scalable technique for the purification of solid organic compounds.[2] The principle relies on the differential solubility of the target compound and its impurities in a selected solvent or solvent system at varying temperatures.[2][3] This guide leverages the structural characteristics of the target molecule to propose rational, field-tested recrystallization strategies.

Physicochemical Rationale for Solvent Selection

The molecular architecture of 5-bromo-N-(2-methoxyphenyl)pyrimidin-2-amine dictates its solubility behavior. Key structural features include:

  • Pyrimidine and Phenyl Rings: Provide a large, relatively nonpolar surface area.

  • Amine Linkage (-NH-): Acts as a hydrogen bond donor and acceptor.

  • Pyrimidine Nitrogens & Methoxy Group Oxygen: Act as hydrogen bond acceptors.

  • Bromo Substituent: Increases molecular weight and influences crystal lattice energy.

This combination of polar hydrogen-bonding sites and nonpolar aromatic surfaces suggests that solvents of intermediate polarity, particularly alcohols, are excellent starting points for developing a purification protocol. A successful recrystallization solvent should dissolve the compound completely at an elevated temperature but sparingly at lower temperatures.[2][4]

Table 1: Candidate Solvent Systems for Recrystallization
Solvent SystemTypeRationale & Expected Behavior
Ethanol or Methanol Single-Solvent (Polar Protic)These solvents can engage in hydrogen bonding with the amine, methoxy, and pyrimidine moieties. A structurally similar compound, 5-Bromo-N-methylpyrimidin-2-amine, has been successfully crystallized from methanol.[5] A significant solubility differential between hot and cold conditions is anticipated.
Ethyl Acetate Single-Solvent (Polar Aprotic)Offers a good balance of polarity to dissolve the compound when hot. Often a suitable choice for moderately polar compounds.[2]
Isopropanol Single-Solvent (Polar Protic)Similar to ethanol but with a higher boiling point, allowing for a wider temperature gradient during cooling.[4]
Ethyl Acetate / Hexane Two-Solvent (Polar/Nonpolar)Ethyl acetate serves as the "good" solvent to dissolve the compound, while hexane acts as the "bad" or anti-solvent to induce crystallization. This is effective for compounds that are too soluble in a single solvent. Haloaryl compounds often crystallize well from hexane mixtures.[6]
Dichloromethane / Methanol Two-Solvent (Polar Aprotic/Polar Protic)A mixture of chloroform (similar to dichloromethane) and methanol was effective for a related bromo-methoxy-aryl compound, suggesting this combination could be viable.[7]

Experimental Protocols

Safety Precaution: Always perform recrystallization procedures in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.

Protocol 3.1: Single-Solvent Recrystallization (Ethanol)

This method is the preferred starting point due to its simplicity and the high likelihood of success based on analog data.

Methodology:

  • Dissolution: Place the crude 5-bromo-N-(2-methoxyphenyl)pyrimidin-2-amine in an Erlenmeyer flask equipped with a stir bar. In a separate beaker, heat the recrystallization solvent (e.g., ethanol) to its boiling point.

  • Saturated Solution Preparation: Add the minimum amount of the hot solvent dropwise to the flask containing the crude solid while stirring and heating until the compound fully dissolves.[8] This ensures the solution is saturated, which is critical for maximizing recovery.

  • Hot Filtration (Optional): If insoluble impurities (e.g., dust, inorganic salts) are visible in the hot solution, perform a hot filtration. Quickly pass the solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask. This step prevents premature crystallization on the filter apparatus.[2]

  • Slow Cooling & Crystallization: Remove the flask from the heat source, cover it (e.g., with a watch glass), and allow it to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals. Rapid cooling can trap impurities.[3]

  • Maximizing Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to further decrease the compound's solubility and maximize crystal formation.[2][8]

  • Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.[2]

  • Washing: Wash the collected crystals (the "filter cake") with a small amount of ice-cold ethanol to rinse away any residual soluble impurities adhering to the crystal surfaces.[8] Using cold solvent minimizes the loss of the desired product.

  • Drying: Dry the crystals under vacuum, either in a vacuum oven at a moderate temperature (e.g., 40-50 °C) or in a desiccator, until a constant weight is achieved.

Protocol 3.2: Two-Solvent Recrystallization (Ethyl Acetate / Hexane)

This method is ideal if the compound is found to be highly soluble in a single solvent even at low temperatures, or if a single solvent fails to produce satisfactory crystals.

Methodology:

  • Dissolution: In an Erlenmeyer flask, dissolve the crude compound in the minimum amount of hot ethyl acetate (the "good" solvent).

  • Inducing Saturation: While keeping the solution hot, add hexane (the "bad" or anti-solvent) dropwise with swirling until a faint, persistent cloudiness (turbidity) is observed. This indicates the solution is saturated.[9]

  • Clarification: Add a few drops of hot ethyl acetate to re-dissolve the precipitate and render the solution clear again.[9]

  • Cooling & Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature, followed by cooling in an ice bath as described in Protocol 3.1.

  • Collection, Washing & Drying: Collect the crystals by vacuum filtration. Wash the filter cake with a small amount of a cold mixture of ethyl acetate and hexane (in the approximate ratio used for crystallization) to remove impurities.[9] Dry the purified product under vacuum.

Protocol 3.3: Purity Verification (Self-Validation)

To confirm the success of the recrystallization, the purity of the final product should be assessed.

  • Thin-Layer Chromatography (TLC): Spot the crude material and the recrystallized product on a TLC plate. A successful purification will show a single, distinct spot for the recrystallized product, with impurities present in the crude lane either absent or significantly diminished.

  • Melting Point Analysis: A pure crystalline solid exhibits a sharp, narrow melting point range (typically < 2 °C). Compare the experimental melting point of the recrystallized product to literature values if available. Impurities typically depress and broaden the melting point range.[4]

Workflow Visualization

The general workflow for recrystallization can be visualized as a sequential process designed to isolate the target compound from soluble and insoluble impurities.

Recrystallization_Workflow General Recrystallization Workflow Crude Crude Solid (Compound + Impurities) Dissolve Dissolve in Minimal Hot Solvent Crude->Dissolve HotFilt Hot Filtration (Removes Insoluble Impurities) Dissolve->HotFilt Optional Cool Slow Cooling to Room Temperature Dissolve->Cool If no insoluble impurities HotFilt->Cool Insoluble Insoluble Impurities HotFilt->Insoluble IceBath Cool in Ice Bath Cool->IceBath Filter Vacuum Filtration IceBath->Filter Wash Wash with Cold Solvent Filter->Wash Soluble Soluble Impurities (Remain in Filtrate) Filter->Soluble Dry Dry Under Vacuum Wash->Dry Pure Pure Crystalline Product Dry->Pure

Caption: A flowchart of the key steps in a standard laboratory recrystallization protocol.

Troubleshooting Guide

Even with a well-designed protocol, challenges can arise. The following table provides solutions to common recrystallization issues.

Table 2: Troubleshooting Common Recrystallization Problems
ProblemProbable Cause(s)Recommended Solution(s)
Oiling Out The compound's melting point is lower than the boiling point of the solvent. / The solution is cooling too rapidly. / The compound is too insoluble in the chosen solvent system.Use a lower-boiling point solvent. / Ensure cooling is slow and undisturbed. / For two-solvent systems, add more of the "good" solvent before cooling. / Re-heat the oil with more solvent to achieve a homogeneous solution and re-cool.
No Crystals Form Too much solvent was used, and the solution is not saturated. / The compound is highly soluble even at low temperatures.Boil off some of the solvent to concentrate the solution and re-cool. / For two-solvent systems, add more anti-solvent. / Try scratching the inside of the flask with a glass rod to create nucleation sites. / Add a "seed crystal" from a previous successful batch.
Poor Recovery Too much solvent was used. / The crystals were washed with solvent that was not cold enough. / Premature crystallization occurred during hot filtration.Concentrate the filtrate (mother liquor) and cool again to recover a second crop of crystals (may be less pure). / Ensure wash solvent is thoroughly chilled in an ice bath. / Ensure filtration apparatus is pre-heated before hot filtration.
Colored Impurities in Crystals The impurity co-crystallized with the product.Add a small amount of activated charcoal to the hot solution before the hot filtration step to adsorb colored impurities. Use charcoal sparingly as it can also adsorb the desired product.

References

  • Application Notes and Protocols for the Purification of Substituted Pyrimidine Compounds. Benchchem.
  • Tips & Tricks: Recrystallization. Department of Chemistry, University of Rochester.
  • 5-Bromo-2-methoxypyrimidine 97 14001-66-2. Sigma-Aldrich.
  • 5-Bromo-N-methylpyrimidin-2-amine | CAS#:31402-54-7. Chemsrc.
  • Single-solvent recrystallisation. Chemistry Teaching Labs, University of York.
  • Lab Procedure: Recrystalliz
  • Two-Solvent Recrystalliz
  • 5-Bromo-N-methylpyrimidin-2-amine. National Center for Biotechnology Information, U.S.
  • 5-(5-Bromo-2-methoxyphenyl)-2-fluoropyridine. National Center for Biotechnology Information, U.S.
  • Recrystalliz
  • Physicochemical properties of some pyrimidine derivatives in some organic solvents. MedCrave online.

Sources

Technical Notes & Optimization

Troubleshooting

Removing unreacted aniline from pyrimidine product mixtures

Welcome to the technical support hub for scientists and researchers engaged in pyrimidine synthesis. One of the most persistent challenges in this area is the removal of unreacted aniline, a common nucleophile or startin...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support hub for scientists and researchers engaged in pyrimidine synthesis. One of the most persistent challenges in this area is the removal of unreacted aniline, a common nucleophile or starting material. Due to its similar polarity and chromatographic behavior to many pyrimidine products, its removal can be far from trivial.

This guide is structured to provide not just protocols, but the underlying chemical logic to empower you to troubleshoot and adapt these methods for your specific pyrimidine derivative. We will explore the most effective techniques, from classical acid-base extraction to modern scavenger resins, ensuring you can achieve the highest purity for your compounds.

The Core Challenge: Why is Aniline Difficult to Remove?

The primary difficulty stems from the similar physicochemical properties between many pyrimidine products and aniline. Both are nitrogen-containing aromatic compounds, often exhibiting comparable solubility profiles and polarity, which leads to co-elution in standard column chromatography. However, a critical difference lies in their basicity, which is the key to a successful separation.

Understanding the pKa Difference: The Key to Separation

The basicity of a compound is quantified by the pKa of its conjugate acid (pKaH). A higher pKaH indicates a stronger base.

  • Aniline: Aniline is a moderately weak base. Its lone pair can be delocalized into the benzene ring, but it is still available for protonation. The pKa of the anilinium ion (C₆H₅NH₃⁺) is approximately 4.6 .[1][2][3][4]

  • Pyrimidine: Pyrimidine is a significantly weaker base than aniline. The presence of two electron-withdrawing nitrogen atoms in the aromatic ring substantially decreases the availability of the lone pairs for protonation.[5][6] The pKa for protonated pyrimidine is about 1.23 .[5][6][7][8]

This substantial difference in basicity is the cornerstone of the most effective separation strategy: acid-base extraction.

CompoundStructurepKa of Conjugate Acid (pKaH)Relative Basicity
Aniline C₆H₅NH₂~4.6[1][2][3][4]More Basic
Pyrimidine C₄H₄N₂~1.23[5][6][7][8]Less Basic
Decision Workflow for Aniline Removal

Before selecting a method, consider the properties of your specific pyrimidine product. This workflow diagram will help you choose the most logical starting point for your purification.

PurificationWorkflow start Crude Reaction Mixture (Pyrimidine Product + Aniline) acid_stable Is your pyrimidine product stable to dilute acid? start->acid_stable extraction Perform Acid-Base Extraction (See FAQ 1) acid_stable->extraction  Yes   chromatography Proceed to Chromatography (See FAQ 2) acid_stable->chromatography  No   extraction_success Was extraction successful? extraction->extraction_success product_pure Pure Product extraction_success->product_pure  Yes   extraction_success->chromatography  No   scavenger Consider Scavenger Resin (See FAQ 3) chromatography->scavenger If co-elution persists

Caption: Decision tree for selecting a purification strategy.

FAQ 1: Troubleshooting with Acid-Base Extraction

This method is the first line of defense and is highly effective if your target molecule is not acid-sensitive.[9][10][11]

Q1: How does an acidic wash remove aniline but not my pyrimidine?

Answer: This is a direct application of the pKa difference. When you wash your organic reaction mixture with a dilute aqueous acid (like 1M HCl), the acid is strong enough to protonate the more basic aniline (pKaH ~4.6), forming the water-soluble anilinium chloride salt (C₆H₅NH₃⁺Cl⁻).[9][12] This salt then partitions into the aqueous layer. Your pyrimidine product, being much less basic (pKaH ~1.23), remains unprotonated and stays in the organic layer.

Q2: My pyrimidine product is also forming a salt and moving into the aqueous layer. What should I do?

Answer: This happens if your pyrimidine has basic substituents that increase its overall pKa, or if the acid used is too concentrated.

  • Solution 1: Use a milder acid. Instead of 1M HCl, try a wash with a saturated aqueous solution of ammonium chloride (NH₄Cl), which is mildly acidic (pH ~4.6). This can be just acidic enough to protonate aniline without affecting a less basic pyrimidine.

  • Solution 2: Careful pH adjustment. Use a pH meter. Dilute your reaction mixture in a suitable organic solvent (e.g., ethyl acetate, DCM) and add dilute HCl dropwise while stirring vigorously with a pH meter in the aqueous phase. Aim for a pH of around 3-4. This should be sufficient to protonate aniline while minimizing the protonation of your product.

  • Solution 3: Back-extraction. After the acidic wash, collect the aqueous layer. Basify it with a base like NaOH or Na₂CO₃ to a pH > 8. This will deprotonate any of your pyrimidine salt that was extracted. Then, extract this basified aqueous layer with an organic solvent (e.g., ethyl acetate) to recover your product.

Q3: I'm getting a thick emulsion at the interface during the extraction. How can I resolve this?

Answer: Emulsions are common when dealing with amine salts.

  • Add Brine: Add a saturated solution of NaCl (brine) to the separatory funnel. This increases the ionic strength and density of the aqueous phase, which helps to break up the emulsion.

  • Patience & Gentle Agitation: Do not shake the separatory funnel vigorously. Instead, use gentle, repeated inversions. Allow the funnel to sit for an extended period to allow the layers to separate.

  • Filtration: In stubborn cases, you can filter the entire mixture through a pad of Celite® or glass wool to break the emulsion.

Protocol: Standard Acidic Wash for Aniline Removal

Objective: To selectively remove aniline from an organic solution containing an acid-stable pyrimidine product.

Materials:

  • Crude reaction mixture dissolved in an organic solvent (e.g., Ethyl Acetate, Dichloromethane).

  • 1M Hydrochloric Acid (HCl).

  • Saturated Sodium Bicarbonate (NaHCO₃) solution.

  • Saturated Sodium Chloride (Brine) solution.

  • Anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).

  • Separatory funnel, beakers, Erlenmeyer flask.

Methodology:

  • Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent (approx. 10-20 volumes). Transfer this solution to a separatory funnel.

  • First Acidic Wash: Add an equal volume of 1M HCl to the separatory funnel.[9][10] Stopper the funnel, invert it, and open the stopcock to release pressure. Close the stopcock and gently invert the funnel 10-15 times. Do not shake vigorously.

  • Separation: Place the funnel in a ring stand and allow the layers to fully separate. The lower aqueous layer contains the aniline hydrochloride salt.

  • Drain: Drain the lower aqueous layer. For best results, repeat the acidic wash (steps 2-3) one or two more times with fresh 1M HCl.

  • Neutralization: Wash the organic layer with an equal volume of saturated NaHCO₃ solution to neutralize any residual acid. Be sure to vent the funnel frequently as CO₂ gas will be produced.

  • Brine Wash: Wash the organic layer with an equal volume of brine to remove the bulk of the dissolved water.[10]

  • Drying & Isolation: Drain the organic layer into a clean flask. Add anhydrous Na₂SO₄ or MgSO₄, swirl, and let it stand for 10-15 minutes. Filter or decant the dried solution and concentrate it under reduced pressure to yield the aniline-free pyrimidine product.

FAQ 2: Navigating Chromatographic Purification

When extraction is not feasible or insufficient, chromatography is the next step. However, the similar polarity of aniline and pyrimidines can lead to challenging separations.

Q1: My product and aniline have the exact same Rf value on a silica TLC plate. What can I do?

Answer: This is a common problem. The solution is to alter the chemical environment of the chromatography to exploit subtle differences between your compounds.

  • Add a Basic Modifier: Aniline's basicity, while a challenge elsewhere, can be an asset here. Adding a small amount of a basic modifier like triethylamine (NEt₃) or ammonia to your mobile phase (eluent) can dramatically change the retention of aniline.[9][10] The base competes with aniline for interaction with the acidic silanol groups on the silica surface, causing the aniline to travel faster (higher Rf). Your likely less-basic pyrimidine product's Rf may not change as much, leading to separation. A typical starting point is 0.5-1% triethylamine in your ethyl acetate/hexane eluent.

  • Change the Stationary Phase: If silica gel fails, switch to a different stationary phase. Alumina (basic or neutral) can offer different selectivity. Reverse-phase (C18) chromatography, which separates based on hydrophobicity rather than polarity, is another excellent option.[13]

  • Change the Mobile Phase Solvent System: Alter the selectivity of your mobile phase. Instead of an ethyl acetate/hexane system, try a dichloromethane/methanol system or use solvents from different selectivity groups (e.g., substituting ethyl acetate with 2-propanol).[13]

Troubleshooting ChromatographyPotential CauseSuggested Solution
Co-elution of Aniline and Product Similar polarity and interaction with silica gel.Add 0.5-1% triethylamine to the mobile phase to increase the Rf of aniline.[9][10]
Switch to a different stationary phase like alumina or C18 reverse-phase silica.[13]
Product Tailing on TLC/Column Strong interaction with acidic silanol groups on silica.Add a basic modifier (e.g., triethylamine) or a polar modifier (e.g., methanol) to the eluent.
FAQ 3: Advanced Purification with Scavenger Resins

Scavenger resins are polymer-supported reagents designed to react with and "scavenge" specific types of molecules from a solution.[14] They offer a simple, filtration-based method for purification.

Q1: What is a scavenger resin and when should I use one?

Answer: A scavenger resin is a solid support (like a polymer bead) that has been functionalized with chemical groups that react specifically with certain classes of compounds.[14] For aniline, which is a primary amine, you would use a resin designed to react with nucleophiles or amines. You should consider using a scavenger resin when:

  • Acid-base extraction is not possible due to an acid-sensitive product.

  • Chromatography is difficult or yields are low.

  • You need to remove the final traces of aniline to achieve very high purity.

Q2: Which type of scavenger resin should I use for aniline?

Answer: You need an electrophilic scavenger resin that reacts with primary amines. Resins functionalized with isocyanate or aldehyde groups are common choices. For example, a polystyrene-bound isocyanate resin will react with aniline to form a urea, which is covalently bound to the solid support.

Protocol: Aniline Removal Using a Scavenger Resin

Objective: To remove trace or bulk aniline from a solution containing a pyrimidine product by covalent scavenging.

Materials:

  • Crude reaction mixture containing the pyrimidine product and aniline.

  • Appropriate electrophilic scavenger resin (e.g., Isocyanate-functionalized polystyrene).[15]

  • Anhydrous, non-protic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF)).

  • Reaction vessel (round-bottom flask or vial).

  • Filtration apparatus (Büchner funnel or syringe filter).

Methodology:

  • Dissolution: Dissolve the crude product mixture in a minimal amount of anhydrous DCM or THF.

  • Resin Addition: Add the scavenger resin to the solution. A common starting point is to use 2-3 molar equivalents of the resin's functional group relative to the amount of aniline you estimate is present.

  • Incubation: Stopper the vessel and gently agitate the slurry at room temperature. The reaction time can vary from 1 to 24 hours. Monitor the disappearance of aniline from the solution by TLC or LC-MS.

  • Filtration: Once the reaction is complete, simply filter the mixture to remove the resin beads. The resin, now with the aniline covalently bound to it, remains on the filter paper.

  • Isolation: Wash the collected resin beads with a small amount of fresh solvent to ensure complete recovery of the product. The combined filtrate contains your purified pyrimidine product. Concentrate the filtrate under reduced pressure to isolate the final compound.

References
  • Pyrimidine - Wikipedia. Provides fundamental information on the chemical properties and basicity of pyrimidine. [Link]

  • Pyrimidines. A resource detailing the chemistry of diazines, including a comparison of the basicity of pyrimidine and pyridine. [Link]

  • Aniline - Wikipedia. Contains detailed information on the basicity and chemical properties of aniline. [Link]

  • Pyrimidine - chemeurope.com. A chemical data summary including the pKa value for protonated pyrimidine. [Link]

  • Amines - University of Calgary. Lecture notes comparing the basicity of various aromatic and heterocyclic amines. [Link]

  • Substituent Effects on the Physical Properties and pKa of Aniline - AFIT. A research paper discussing the factors influencing aniline's pKa. [Link]

  • Showing Compound Pyrimidine (FDB023153) - FooDB. A database entry showing the pKa of pyrimidine. [Link]

  • How do I remove aniline from the reaction mixture? - ResearchGate. A discussion forum where researchers share practical methods for aniline removal, primarily focusing on acidic washes. [Link]

  • How to remove aniline from reaction mixture. - ResearchGate. A discussion providing various strategies, including altering chromatography solvent systems and using different stationary phases. [Link]

  • Extraction - University of California, Irvine. Educational material explaining the principles of acid-base extraction with aniline as an example. [Link]

  • Recovery of Aniline from Aqueous Solution Using the Membrane Aromatic Recovery System (MARS). A research article describing an industrial process for aniline recovery based on acid-base chemistry. [Link]

  • Evaluation of anticancer activity of novel pyrimidine aniline molecular hybrids: Synthesis and characterization - Ukaaz Publications. A research paper detailing the synthesis of pyrimidine-aniline hybrids, mentioning acidic workup procedures. [Link]

  • Scavenger resin and processes for the use thereof - Google Patents.
  • Scavenger Resins - Amerigo Scientific. A commercial page explaining the function and application of various scavenger resins. [Link]

  • How to obtain pure aniline from a mixture of phenol and aniline? A chemistry forum response detailing the acid-base extraction procedure to separate aniline from phenol. [Link]

Sources

Reference Data & Comparative Studies

Validation

The Halogen Effect: A Comparative Guide to 5-Bromo vs. 5-Chloro Pyrimidines in Kinase Inhibition

For researchers, medicinal chemists, and drug development professionals navigating the intricate landscape of kinase inhibitor design, the pyrimidine scaffold remains a cornerstone. Its remarkable versatility as a hinge-...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and drug development professionals navigating the intricate landscape of kinase inhibitor design, the pyrimidine scaffold remains a cornerstone. Its remarkable versatility as a hinge-binding motif has anchored numerous FDA-approved therapies.[1] The strategic functionalization of this privileged core is paramount in modulating potency, selectivity, and pharmacokinetic properties. Among the most impactful substitutions at the 5-position are halogens, particularly bromine and chlorine. This guide provides an in-depth, objective comparison of 5-bromo and 5-chloro pyrimidines, synthesizing structural rationale with field-proven experimental insights to inform rational drug design.

The Decisive Role of the 5-Position Halogen: More Than a Simple Bioisostere

The choice between a bromine and a chlorine atom at the 5-position of a pyrimidine ring is a nuanced decision that can profoundly impact a compound's biological activity. While often considered bioisosteric, their subtle yet significant differences in physicochemical properties translate into distinct interaction profiles within the ATP-binding pocket of a kinase.

Key Physicochemical Differences:

Property5-Chloropyrimidine Moiety5-Bromopyrimidine MoietySignificance in Kinase Binding
Van der Waals Radius ~1.75 Å~1.85 ÅBromine's larger size can lead to more extensive and favorable van der Waals interactions in accommodating pockets, potentially enhancing binding affinity.
Polarizability LowerHigherThe more polarizable electron cloud of bromine can induce more favorable dipole-dipole interactions within the local protein environment.[2]
Halogen Bond Donor Strength WeakerStrongerBromine is a more effective halogen bond donor than chlorine, forming stronger non-covalent interactions with electron-rich atoms like backbone carbonyl oxygens in the hinge region.[3][4]
Lipophilicity (LogP contribution) Generally lowerGenerally higherIncreased lipophilicity from bromine can enhance membrane permeability but may also impact solubility and off-target effects.

The concept of the "halogen bond" is particularly critical. This is a non-covalent interaction where the halogen atom acts as a Lewis acid, interacting with a Lewis base such as a backbone carbonyl oxygen.[5][6] Structural analyses of protein-ligand complexes have revealed that bromine forms stronger and more geometrically preferential halogen bonds compared to chlorine.[3][4] This can be a deciding factor in achieving high potency, as these bonds can mimic the crucial hydrogen bonds formed by the adenine of ATP with the kinase hinge region.[3][4]

Structure-Activity Relationship (SAR) Insights: Evidence from the Field

While a universal rule is elusive, a recurring theme in the medicinal chemistry literature is the enhancement of kinase inhibitory potency when moving from an unsubstituted or 5-chloro-substituted pyrimidine to a 5-bromo-substituted analog.

One study on EGFR inhibitors noted that substitution at the C5 position of the pyrimidine ring with either chloro or bromo groups enhanced potency compared to the unsubstituted derivatives.[7] Furthermore, a separate investigation into a novel series of 5-bromo-pyrimidine derivatives identified potent Bcr/Abl kinase inhibitors, underscoring the utility of this substitution in achieving high-affinity binding.[8]

The following table summarizes representative data, collated from various sources, to illustrate the impact of 5-halogen substitution on kinase inhibition. It is crucial to note that these are not head-to-head comparisons from a single study and are meant to be illustrative of general trends.

Kinase Target5-Chloro Pyrimidine Derivative IC505-Bromo Pyrimidine Derivative IC50Reference(s)
Bcr/AblPotent inhibition reportedPotent inhibitors identified (e.g., compounds 5c, 5e, 6g with low micromolar to nanomolar activity)[8]
EGFRPotency enhancement over unsubstitutedPotency enhancement over unsubstituted[7]
TBK1/IKKεVaries depending on overall scaffoldOften present in less selective compounds within a series[1]

These findings suggest that while both halogens can contribute positively to binding, the superior halogen bonding capability and larger size of bromine may offer an advantage in specific kinase active sites.

Visualizing the Mechanism and Workflow

To better understand the concepts discussed, the following diagrams illustrate the core principles of kinase inhibition by these compounds and the experimental workflow to assess their activity.

G cluster_0 Kinase ATP-Binding Pocket cluster_1 5-Halogenated Pyrimidine Inhibitor Hinge Hinge Region (Backbone C=O) Hydrophobic_Pocket Hydrophobic Pocket Gatekeeper Gatekeeper Residue Pyrimidine Pyrimidine Core Pyrimidine->Hinge H-Bonds Halogen 5-Br / 5-Cl Halogen->Hinge Halogen Bond Halogen->Gatekeeper Steric/Electronic Interactions R_Group R-Group R_Group->Hydrophobic_Pocket Hydrophobic Interactions

Caption: Binding mode of a 5-halogenated pyrimidine kinase inhibitor.

G Start Synthesize 5-Bromo & 5-Chloro Pyrimidine Analogs Biochem_Assay In Vitro Kinase Assay (e.g., ADP-Glo™ or HTRF®) Start->Biochem_Assay Determine_IC50 Determine IC50 Values Biochem_Assay->Determine_IC50 Selectivity Kinase Selectivity Profiling (Kinome Scan) Determine_IC50->Selectivity Cell_Assay Cell-Based Assays (Target Engagement & Phenotypic) Selectivity->Cell_Assay SAR Analyze Structure-Activity Relationship (SAR) Cell_Assay->SAR End Lead Optimization SAR->End

Caption: Experimental workflow for comparing kinase inhibitor analogs.

Experimental Protocols: Quantifying Inhibition

To empirically determine the inhibitory potency (IC50) of 5-bromo versus 5-chloro pyrimidine derivatives, robust and reproducible in vitro kinase assays are essential. Below are detailed, step-by-step protocols for two widely used, non-radioactive methods.

Protocol 1: ADP-Glo™ Luminescence-Based Kinase Assay

This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.

Rationale: The amount of ADP formed is directly proportional to the kinase activity. The assay is performed in two steps: first, the kinase reaction is stopped and remaining ATP is depleted. Second, the ADP is converted to ATP, which is then used to generate a luminescent signal with a luciferase/luciferin reaction.[5][6]

Methodology:

  • Compound Plating:

    • Prepare serial dilutions of the 5-bromo and 5-chloro pyrimidine test compounds in DMSO.

    • Dispense a small volume (e.g., 1 µL) of each compound dilution into the wells of a 384-well low-volume plate. Include "no inhibitor" (DMSO only) and "no enzyme" controls.

  • Kinase Reaction:

    • Prepare a master mix containing the kinase buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl₂, 0.1 mg/mL BSA), the specific kinase, and its substrate peptide.

    • Add this kinase/substrate mix (e.g., 2 µL) to the wells containing the compounds.

    • Initiate the kinase reaction by adding the ATP solution (e.g., 2 µL) at a concentration near the Kₘ for the specific kinase.

    • Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • ATP Depletion:

    • Add an equal volume (e.g., 5 µL) of ADP-Glo™ Reagent to each well. This will stop the kinase reaction and deplete any unconsumed ATP.

    • Incubate at room temperature for 40 minutes.[3]

  • ADP to ATP Conversion and Detection:

    • Add Kinase Detection Reagent (e.g., 10 µL) to each well. This reagent converts the ADP to ATP and provides luciferase and luciferin.

    • Incubate at room temperature for 30-60 minutes to allow the luminescent signal to develop and stabilize.[3]

  • Data Acquisition:

    • Measure the luminescence of each well using a plate-reading luminometer.

    • Calculate the percent inhibition for each compound concentration relative to the controls and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: HTRF® (Homogeneous Time-Resolved Fluorescence) Kinase Assay

This assay is a time-resolved FRET (TR-FRET) method that detects the phosphorylation of a substrate.

Rationale: HTRF® assays use a phosphospecific antibody labeled with a fluorescent donor (Europium cryptate) and a substrate labeled with a fluorescent acceptor (e.g., XL665).[4] When the substrate is phosphorylated by the kinase, the antibody binds, bringing the donor and acceptor into close proximity and generating a FRET signal.

Methodology:

  • Compound and Reagent Preparation:

    • As in the ADP-Glo™ protocol, prepare and plate serial dilutions of the test compounds.

    • Prepare separate solutions for the kinase, the biotinylated substrate peptide, and ATP in the appropriate kinase reaction buffer.

  • Kinase Reaction:

    • Add the kinase solution to the wells containing the compounds and incubate for a short pre-incubation period (e.g., 15 minutes).

    • Combine the substrate and ATP solutions and add this mix to the wells to start the reaction.

    • Incubate at room temperature for the optimized reaction time (e.g., 30-60 minutes).

  • Detection:

    • Prepare a detection mix containing the Europium cryptate-labeled anti-phospho antibody and the Streptavidin-XL665 (which binds to the biotinylated substrate) in HTRF® detection buffer. This buffer typically contains EDTA to stop the kinase reaction.

    • Add the detection mix to all wells.

    • Incubate the plate at room temperature for 60 minutes to allow for antibody binding.

  • Data Acquisition:

    • Read the plate on an HTRF®-compatible microplate reader, measuring the fluorescence emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).[4]

    • Calculate the HTRF® ratio (acceptor signal / donor signal * 10,000) and use this value to determine the percent inhibition and subsequently the IC50 values.

Conclusion and Future Perspectives

The choice between a 5-bromo and a 5-chloro pyrimidine substituent is a critical decision in kinase inhibitor design. While both can serve to occupy the 5-position and enhance potency over unsubstituted analogs, the evidence suggests that bromine's superior ability to act as a halogen bond donor, coupled with its larger size and polarizability, can offer a distinct advantage in achieving high-affinity interactions within the kinase hinge region.[2][3][4]

However, structure-activity relationships are complex and context-dependent. The overall inhibitor scaffold and the specific topology of the target kinase's active site will ultimately dictate which halogen is optimal. Therefore, the most effective strategy is the empirical one: synthesize and test both analogs. By employing robust and quantitative in vitro assays such as ADP-Glo™ and HTRF®, researchers can generate the high-quality data needed to make informed decisions, accelerating the journey from a promising scaffold to a potent and selective clinical candidate.

References

  • Bogan, M., & Ziółkowski, M. (2016). Halogen bonds involved in binding of halogenated ligands by protein kinases. Acta Biochimica Polonica, 63(1), 133-141. [Link]

  • Ziółkowski, M., & Bogan, M. (2016). Halogen bonds involved in binding of halogenated ligands by protein kinases. IBB PAS Repository. [Link]

  • Michellys, P., et al. (2013). Synthesis, Structure–Activity Relationships, and in Vivo Efficacy of the Novel Potent and Selective Anaplastic Lymphoma Kinase (ALK) Inhibitor 5-Chloro-N2-(2-isopropoxy-5-methyl-4-(piperidin-4-yl)phenyl)-N4-(2-(isopropylsulfonyl)phenyl)pyrimidine-2,4-diamine (LDK378). Journal of Medicinal Chemistry, 56(12), 4969-4985. [Link]

  • Voth, A. R., & Ho, P. S. (2007). The role of halogen bonding in inhibitor recognition and binding by protein kinases. Current topics in medicinal chemistry, 7(14), 1336–1348. [Link]

  • Auffinger, P., et al. (2004). Halogen Bonds in Biological Molecules. PNAS, 101(48), 16789-16794. (Note: A direct link for this specific paper was not found in the search results, but the principles are widely cited. A related comprehensive review is provided.) Wilcken, R., et al. (2013). Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. Journal of Medicinal Chemistry, 56(4), 1363-1388. [Link]

  • Ho, P. S., & Voth, A. R. (2007). The Role of Halogen Bonding in Inhibitor Recognition and Binding by Protein Kinases. Current Topics in Medicinal Chemistry, 7(14), 1336-1348. [Link]

  • Drewry, D. H., et al. (2021). Synthesis and structure–activity relationships of a novel series of pyrimidines as potent inhibitors of TBK1/IKKε kinases. Journal of Medicinal Chemistry, 64(16), 12053-12073. [Link]

  • ChemBK. (2024). pyrimidine, 5-bromo-4-chloro-. [Link]

  • ResearchGate. (2025). Synthesis and structure-activity relationship of aminopyrimidine IKK2 inhibitors. [Link]

  • PubChem. (2025). 5-Bromo-2-chloropyrimidine. [Link]

  • Smaill, J. B., et al. (2000). Tyrosine kinase inhibitors. 13. Structure-activity relationships for soluble 7-substituted 4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidines designed as inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor. Journal of medicinal chemistry, 43(7), 1380–1397. [Link]

  • Khan, I., & Al-Harrasi, A. (2022). A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. Frontiers in Chemistry, 10, 893605. [Link]

  • Munikrishnappa, V. T., et al. (2016). Part-1: Design, synthesis and biological evaluation of novel bromo-pyrimidine analogs as tyrosine kinase inhibitors. Bioorganic & medicinal chemistry letters, 26(16), 4025–4030. [Link]

  • Ghosh, S., et al. (2025). Medicinal chemistry perspectives on anticancer drug design based on clinical applications (2015–2025). RSC Medicinal Chemistry. [Link]

  • Munikrishnappa, V. T., et al. (2021). Design, synthesis, and biological evaluation of novel bromo-pyrimidine analogues as tyrosine kinase inhibitors. Arabian Journal of Chemistry, 14(3), 102992. [Link]

  • Drewry, D. H., et al. (2021). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Journal of Medicinal Chemistry, 64(16), 12053-12073. [Link]

Sources

Comparative

Comparative Solubility of Methoxy-Substituted Pyrimidin-2-Amines

This guide provides an in-depth technical analysis of the solubility profiles of methoxy-substituted pyrimidin-2-amines, focusing on the structural determinants that govern their dissolution in aqueous and organic media....

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the solubility profiles of methoxy-substituted pyrimidin-2-amines, focusing on the structural determinants that govern their dissolution in aqueous and organic media.

[1]

Executive Summary

The solubility of pyrimidin-2-amine derivatives is a critical parameter in early-stage drug discovery, influencing bioavailability, formulation stability, and purification efficiency. While the parent scaffold (2-aminopyrimidine) is moderately water-soluble, the introduction of methoxy groups alters the physicochemical landscape significantly.[1]

This guide compares three primary congeners:

  • 2-Aminopyrimidine (Parent)

  • 4-Methoxy-2-pyrimidinamine (Asymmetric substitution)

  • 4,6-Dimethoxy-2-pyrimidinamine (Symmetric substitution)

Key Finding: The introduction of a single methoxy group at the 4-position drastically lowers the melting point (lattice energy), resulting in superior solubility compared to the parent and the disubstituted analog, despite a slight increase in lipophilicity (LogP).

Structural Analysis & Physicochemical Properties[3][4]

Solubility is governed by the interplay between Crystal Lattice Energy (solute-solute interactions) and Solvation Energy (solute-solvent interactions).

comparative Physicochemical Data
CompoundStructureCASMW ( g/mol )LogP (Calc)Melting Point (°C)pKa (Apparent)
2-Aminopyrimidine Parent109-12-695.10-0.22126 - 1283.54
4-Methoxy-2-pyrimidinamine Mono-sub155-90-8125.130.2046 - 49 3.88
4,6-Dimethoxy-2-pyrimidinamine Di-sub36315-01-2155.150.5094 - 963.20
Mechanistic Insights
  • Lattice Energy Disruption: The 4-methoxy derivative exhibits a significantly lower melting point (~48°C) compared to the parent (~127°C). The asymmetry introduced by the single methoxy group disrupts the efficient

    
    -stacking and planar hydrogen-bonding network typical of pyrimidines, reducing the energy required to break the crystal lattice.
    
  • Symmetry & Packing: The 4,6-dimethoxy derivative regains structural symmetry (

    
    ), allowing for more ordered packing than the mono-substituted analog. Consequently, its melting point rises to ~95°C, and its aqueous solubility is lower than the 4-methoxy derivative but higher than highly lipophilic analogs.
    
  • Lipophilicity (LogP): Methoxy groups are lipophilic. As seen in the table, LogP increases from -0.22 (parent) to 0.50 (dimethoxy). However, the 4-methoxy compound remains the "sweet spot"—its low lattice energy overrides the slight lipophilicity penalty, maximizing solubility.

SolubilityLogic cluster_0 Structural Modification cluster_1 Physicochemical Impact Parent 2-Aminopyrimidine (Parent) Lattice Crystal Lattice Energy (Melting Point) Parent->Lattice High Symmetry High MP (127°C) Mono 4-Methoxy Substitution (Asymmetric) Mono->Lattice Disrupted Packing Low MP (48°C) LogP Lipophilicity (LogP) Mono->LogP Slight Increase Di 4,6-Dimethoxy Substitution (Symmetric) Di->Lattice Regained Symmetry Med MP (95°C) Di->LogP Moderate Increase Result Net Aqueous Solubility Lattice->Result Dominant Factor (Lower MP = Higher Sol) LogP->Result Secondary Factor

Figure 1: Causal relationship between methoxy substitution patterns, crystal lattice energy, and resultant solubility.

Comparative Solubility Data

The following data aggregates experimental values and validated predictive models.

Solvent System2-Aminopyrimidine4-Methoxy-2-pyrimidinamine4,6-Dimethoxy-2-pyrimidinamine
Water (pH 7.0) Moderate (~100 mg/mL)High (>150 mg/mL)*Low-Moderate (~2-5 mg/mL)
0.1 M HCl (pH 1.0) High (Protonated)High (Protonated)High (Protonated)
Methanol SolubleVery SolubleSoluble
DMSO SolubleVery SolubleSoluble
Chloroform Slightly SolubleSolubleSlightly Soluble

*Note: The 4-methoxy derivative's low melting point allows it to dissolve rapidly, sometimes forming supersaturated solutions that are difficult to crystallize.

Experimental Protocol: Thermodynamic Solubility

To obtain accurate solubility data for these compounds, a Thermodynamic Shake-Flask method is required. Kinetic methods (precipitation from DMSO) are prone to errors due to the supersaturation potential of the 4-methoxy derivative.

Materials
  • Test Compound: >5 mg solid powder.

  • Solvent: Phosphate Buffered Saline (PBS) pH 7.4 or double-distilled water.

  • Equipment: Orbital shaker, Centrifuge (with temperature control), HPLC-UV or LC-MS.

Workflow Diagram

ShakeFlask Prep 1. Preparation Add excess solid to buffer (Target: 20 mg/mL) Equil 2. Equilibrium Shake at 25°C for 24-48h (Protect from light) Prep->Equil Sep 3. Separation Centrifuge (10,000g, 10 min) or Syringe Filter (PVDF) Equil->Sep Anal 4. Analysis HPLC-UV Quantification vs. Standard Curve Sep->Anal

Figure 2: Standardized workflow for thermodynamic solubility determination.

Step-by-Step Methodology
  • Saturation: Weigh approximately 5 mg of the pyrimidine derivative into a 1.5 mL microcentrifuge tube. Add 250 µL of the solvent (PBS pH 7.4).

  • Equilibration: Place tubes on an orbital shaker (500 rpm) at 25°C.

    • Critical Step: For 4-methoxy-2-pyrimidinamine , check visually after 1 hour. If fully dissolved, add more solid until a visible precipitate persists. Its high solubility often leads to under-saturation in standard protocols.

  • Incubation Time: Shake for 24 hours. (48 hours recommended for the 4,6-dimethoxy analog to ensure crystal lattice equilibrium).

  • Phase Separation: Centrifuge at 10,000 RPM for 10 minutes. Alternatively, filter the supernatant through a 0.22 µm PVDF filter (ensure filter compatibility, as nylon may bind pyrimidines).

  • Quantification: Dilute the supernatant 100-fold with mobile phase (e.g., Water/Acetonitrile 90:10) and analyze via HPLC-UV at 254 nm. Calculate concentration using a 5-point calibration curve of the standard.

References

  • PubChem. 4-Methoxy-2-pyrimidinamine (Compound CID 67428).[2] National Library of Medicine. Available at: [Link]

  • PubChem. 2-Amino-4,6-dimethoxypyrimidine (Compound CID 118946). National Library of Medicine. Available at: [Link]

  • EPA CompTox Chemicals Dashboard. Physicochemical Properties of Pyrimidine Derivatives. US Environmental Protection Agency. Available at: [Link]

  • Baluja, S., et al. Solubility of a Series of Pyrimidine Derivatives in Methanol at 293.15 to 313.15 K. Revue Roumaine de Chimie, 2018. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 5-bromo-N-(2-methoxyphenyl)pyrimidin-2-amine

This guide provides an in-depth, procedural framework for the safe and compliant disposal of 5-bromo-N-(2-methoxyphenyl)pyrimidin-2-amine. As a brominated heterocyclic compound likely utilized in targeted drug discovery...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, procedural framework for the safe and compliant disposal of 5-bromo-N-(2-methoxyphenyl)pyrimidin-2-amine. As a brominated heterocyclic compound likely utilized in targeted drug discovery and medicinal chemistry, its handling and disposal demand a meticulous approach rooted in a thorough understanding of its potential hazards and regulatory requirements. This document is intended for researchers, scientists, and drug development professionals, offering a self-validating system of protocols to ensure safety and environmental stewardship.

Understanding the Compound: Hazard Profile and Rationale for Precaution

While a specific, publicly available Safety Data Sheet (SDS) for 5-bromo-N-(2-methoxyphenyl)pyrimidin-2-amine is not readily found, its structure—containing a brominated pyrimidine core and an aminophenyl group—allows for a scientifically sound hazard assessment based on analogous compounds. Structurally related aminopyrimidines and brominated aromatic compounds are known to be skin and eye irritants, and may be harmful if swallowed.[1][2] The presence of bromine necessitates careful consideration during disposal, as combustion can produce hazardous hydrogen bromide gas.[1][3]

Core Principle: The fundamental principle guiding the disposal of this compound is the prevention of environmental release and human exposure.[1][4] All disposal procedures must adhere to local, state, and federal regulations.[4][5]

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling 5-bromo-N-(2-methoxyphenyl)pyrimidin-2-amine for any purpose, including disposal, the following PPE is mandatory:

  • Eye Protection: Chemical safety goggles are essential. If there is a splash risk, a face shield should be worn in addition to goggles.[6]

  • Hand Protection: Chemically resistant gloves, such as nitrile gloves, are required. Always inspect gloves for any signs of degradation or perforation before use.[5]

  • Body Protection: A standard laboratory coat is necessary to prevent skin contact.[6]

  • Respiratory Protection: If handling the solid form where dust may be generated, or if working with solutions outside of a certified chemical fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is recommended.[5]

Causality: The selection of this PPE is directly correlated with the anticipated hazards of skin and eye irritation, and potential respiratory tract irritation from airborne particles.[1][2]

Disposal Protocol: A Step-by-Step Guide

The primary and most recommended method for the disposal of 5-bromo-N-(2-methoxyphenyl)pyrimidin-2-amine is through a licensed hazardous waste disposal company, which will typically employ high-temperature incineration.[7]

Step 1: Waste Identification and Segregation

  • Pure Compound (Solid): Unused or expired 5-bromo-N-(2-methoxyphenyl)pyrimidin-2-amine should be collected in a dedicated, properly labeled hazardous waste container.

  • Contaminated Labware: Items such as pipette tips, weigh boats, and gloves that are grossly contaminated should be collected in a designated solid hazardous waste container.

  • Solutions: Solutions containing this compound must be collected in a separate, compatible liquid hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.[8] Halogenated organic waste should generally be segregated from non-halogenated organic waste.

Step 2: Containerization and Labeling

  • Container Selection: Use only UN-approved containers that are in good condition and compatible with the chemical.[8][9] Ensure the container is securely sealed to prevent leaks or spills.[5]

  • Labeling: As soon as you begin collecting waste in a container, it must be labeled.[9] The label must clearly state:

    • The words "Hazardous Waste"[8]

    • The full chemical name: "5-bromo-N-(2-methoxyphenyl)pyrimidin-2-amine" (avoiding abbreviations or formulas).[8]

    • An accurate estimation of the concentration and total volume or mass.

    • The date accumulation started.

    • The associated hazards (e.g., "Irritant," "Harmful if Swallowed").

Step 3: Storage of Waste

  • Waste containers must be stored in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[8][10]

  • The SAA must be under the control of the laboratory personnel.

  • Store containers in secondary containment to prevent the spread of material in case of a leak.

  • Segregate the waste container from incompatible materials, such as strong oxidizing agents, acids, and bases.[1][11]

Step 4: Arranging for Disposal

  • Contact your institution's Environmental Health & Safety (EHS) office to schedule a pickup of the hazardous waste.[8]

  • Do not allow the accumulated waste to exceed the limits for your SAA (typically around 25 gallons for all chemical waste in a lab).[10]

Spill Management

In the event of a spill, the following procedure should be initiated immediately:

  • Alert Personnel: Notify everyone in the immediate area of the spill.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the laboratory.

  • Isolate: Secure the area to prevent unauthorized entry.[4]

  • Assess and Act:

    • Small Spills (Solid): If you are trained and it is safe to do so, carefully sweep up the solid material using spark-proof tools and place it in a labeled hazardous waste container.[5][12] Avoid generating dust.

    • Small Spills (Liquid): Absorb the spill with an inert, non-combustible absorbent material such as sand or vermiculite.[4] Collect the absorbed material into a hazardous waste container.

  • Decontaminate: Clean the spill area with an appropriate solvent (e.g., soap and water), collecting all cleaning materials as hazardous waste.

  • Report: Report the spill to your EHS office.

For large spills, contact your EHS office or emergency services immediately.

Data Summary and Workflow

For quick reference, the key information is summarized in the table below.

ParameterGuidelineRationale
Hazard Class Acute Toxicity (Oral, predicted), Skin Irritant, Eye IrritantBased on data from structurally similar brominated and aminopyrimidine compounds.[1][2]
PPE Safety Goggles, Nitrile Gloves, Lab CoatTo prevent contact with eyes and skin.[4][5]
Primary Disposal Route Licensed Hazardous Waste IncinerationEnsures complete destruction of the compound and management of hazardous byproducts like HBr.[7]
Waste Segregation Collect as Halogenated Organic WastePrevents dangerous reactions and allows for proper disposal routing.[8]
Spill Cleanup Use inert absorbent for liquids; carefully sweep solids.To safely contain and collect the spilled material without increasing exposure risk.[4][12]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of 5-bromo-N-(2-methoxyphenyl)pyrimidin-2-amine.

DisposalWorkflow start Identify Waste Containing 5-bromo-N-(2-methoxyphenyl)pyrimidin-2-amine waste_type Is the waste solid, liquid, or contaminated labware? start->waste_type solid_waste Collect in a dedicated 'Solid Hazardous Waste' container. waste_type->solid_waste Solid liquid_waste Collect in a dedicated 'Liquid Halogenated Organic Waste' container. waste_type->liquid_waste Liquid labware_waste Collect contaminated labware in 'Solid Hazardous Waste' container. waste_type->labware_waste Contaminated Labware label_container Label container immediately with: - 'Hazardous Waste' - Full Chemical Name - Hazards and Concentration - Accumulation Start Date solid_waste->label_container liquid_waste->label_container labware_waste->label_container store_waste Store sealed container in a designated Satellite Accumulation Area (SAA) with secondary containment. label_container->store_waste contact_ehs Contact Environmental Health & Safety (EHS) for waste pickup. store_waste->contact_ehs

Caption: Disposal workflow for 5-bromo-N-(2-methoxyphenyl)pyrimidin-2-amine.

References

  • Columbia University. Hazardous Chemical Waste Management Guidelines. Retrieved from [Link]

  • University of Wisconsin–Madison. Chapter 7 Chemical Disposal Procedures. Retrieved from [Link]

  • Waste Managed. (2025, March 18). What is bromine and what are the safe disposal and recycling methods? Retrieved from [Link]

  • PubChem - NIH. N-[(2-bromo-5-methoxyphenyl)methyl]pyridin-3-amine. Retrieved from [Link]

  • Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. Retrieved from [Link]

  • Defense Centers for Public Health. (2023, January 25). Waste Management of Hazardous Drugs. Retrieved from [Link]

  • PubChem - NIH. 5-Bromo-2-methoxypyridin-3-amine. Retrieved from [Link]

  • EPA. (1983, December). Bromination Process For Disposal Of Spilled Hazardous Materials. Retrieved from [Link]

  • University of Southern Denmark. Guide: Disposal of chemical waste at Department of Clinical Research. Retrieved from [Link]

  • ECHA CHEM. 5-bromo-2-methanesulfinylpyrimidin-4-amine. Retrieved from [Link]

  • PubChemLite. 2,4-pyrimidinediamine, 5-[(3-bromo-4-methoxyphenyl)methyl]-. Retrieved from [Link]

  • ECHA CHEM. 5-bromo-2-methanesulfinylpyrimidin-4-amine. Retrieved from [Link]

  • BindingDB. BDBM517051. Retrieved from [Link]

  • MDPI. (2026, February 13). (5R,5aR,8aR,9S)-9-(2-Bromo-3,4,5-trimethoxyphenyl)-8-oxo-5,5a,6,8,8a,9-hexahydrofuro[3′,4′:6,7]naphtho[2,3-d][4][12]. Retrieved from [Link]

  • BASF. (2026, February 20). Safety data sheet. Retrieved from [Link]

  • ECHA CHEM. 5-bromo-N-methylpyrazin-2-amine. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-bromo-N-(2-methoxyphenyl)pyrimidin-2-amine
Reactant of Route 2
Reactant of Route 2
5-bromo-N-(2-methoxyphenyl)pyrimidin-2-amine
© Copyright 2026 BenchChem. All Rights Reserved.